Methyl alpha,3-dimethyltyrosinate
Description
Structure
3D Structure
Properties
CAS No. |
23365-29-9 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H17NO3/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3/h4-6,14H,7,13H2,1-3H3 |
InChI Key |
IJHKPBBVCNYJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Methyl alpha,3-dimethyltyrosinate
An In-Depth Technical Guide to Methyl
Executive Summary
Methyl
Structurally related to Metyrosine (
Part 1: Chemical Constitution & Identity
The molecule combines the steric bulk of an
Structural Nomenclature
-
Common Name: Methyl
,3-dimethyltyrosinate -
IUPAC Name: Methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate
-
Synonyms: DL-
,3-Dimethyltyrosine methyl ester; 3-Methyl-Metyrosine methyl ester. -
CAS Registry Number: 23365-29-9
Molecular Architecture
-
Modification A (
-Methylation): Replaces the -proton with a methyl group. This creates a quaternary carbon, preventing PLP-dependent enzymatic decarboxylation (a common degradation pathway for amino acids) and restricting conformational freedom ( / angles). -
Modification B (3-Methylation): Adds a methyl group at the ortho position of the phenol. This increases lipophilicity and introduces steric hindrance near the hydroxyl group, potentially affecting hydrogen bonding and receptor recognition.
Physicochemical Profile (Predicted & Experimental)
| Property | Value / Description | Significance |
| Molecular Formula | Base structure.[3][4] | |
| Molecular Weight | 223.27 g/mol | Moderate size, suitable for CNS penetration. |
| LogP (Predicted) | ~1.5 – 1.8 | More lipophilic than Tyrosine (LogP -2.2) and Metyrosine, enhancing membrane permeability.[5] |
| pKa (Amine) | ~9.5 | Typical for |
| pKa (Phenol) | ~10.3 | Slightly higher than Tyrosine (10.1) due to electron-donating effect of the 3-methyl group. |
| Solubility | Soluble in MeOH, DMSO, dilute acid. | Hydrophobic ester requires organic co-solvents or acidic pH for aqueous stability. |
| Appearance | White to off-white powder | Crystalline solid in salt form (HCl). |
Part 2: Synthesis & Production Protocols
The synthesis of Methyl
Synthetic Pathway Visualization
Figure 1: Synthetic route from ketone precursor to final methyl ester.[6][7][8]
Detailed Protocol: Esterification (The Final Step)
Note: This protocol assumes possession of the parent amino acid,
Reagents:
- ,3-Dimethyltyrosine (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
Anhydrous Methanol (Solvent)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Chill the flask to 0°C in an ice bath.
-
Solvent Charge: Add anhydrous Methanol (20 mL per gram of substrate).
-
Activation: Dropwise, add Thionyl Chloride over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.
-
Addition: Add
,3-dimethyltyrosine in one portion. -
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12–18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Concentrate the solution in vacuo to remove methanol and excess
. -
Isolation: The residue is typically the Hydrochloride salt. Triturate with diethyl ether to induce crystallization. Filter and dry under high vacuum.
Validation Criteria:
-
1H NMR (
): Confirm singlet for methyl ester (~3.7 ppm), singlet for -methyl (~1.5 ppm), and aromatic signals consistent with 1,3,4-substitution.
Part 3: Biological Mechanism & Applications
Tyrosine Hydroxylase (TH) Inhibition
Like its parent compound Metyrosine, Methyl
-
Mechanism: The compound acts as a competitive inhibitor.[2][3][9] The
-methyl group prevents the enzyme from processing the substrate, while the 3-methyl group occupies the active site pocket usually reserved for the aromatic ring. -
SAR Insight: The 3-methyl group adds lipophilicity, potentially altering the binding kinetics compared to Metyrosine. In some contexts, ring methylation can protect against Phase I metabolic hydroxylation at the 3-position (though the 3-position is already occupied here, preventing formation of DOPA analogs).
Peptidomimetics & Opioid Research
In drug design, this molecule is used as a "constrained" tyrosine.
-
Conformational Lock: The
-methyl group restricts the rotation around the and bonds, forcing peptides into specific secondary structures (e.g., helices or turns). -
Comparison to Dmt: Unlike 2,6-dimethyltyrosine (Dmt), which is highly potent in opioid peptides (e.g., Dmt-Tic analogs) due to enhanced lipophilicity and receptor fit, the 3-methyl analog provides a subtle probe to test the "ortho-effect" without the steric clash of the 2,6-disubstitution.
Mechanism of Action Diagram
Figure 2: Competitive inhibition of Tyrosine Hydroxylase by the analog.[2][4]
Part 4: Handling & Stability (Safety Data)
As a research chemical, specific toxicological data is often extrapolated from Metyrosine and Tyrosine methyl ester.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C. The methyl ester is susceptible to hydrolysis in moist air; keep desiccated.
-
Stability:
-
Solid State: Stable for >2 years if kept dry and frozen.
-
Solution: In aqueous buffer (pH 7.4), the ester half-life is approximately 2–6 hours (hydrolyzing to the free acid). For biological assays, prepare fresh stock in DMSO.
-
References
-
PubChem Compound Summary. (n.d.). Methyl alpha,3-dimethyltyrosinate (CAS 23365-29-9). National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Medicinal Chemistry. (1984). Synthesis and evaluation of alpha-methyltyrosine progenitors. (Contextual reference for ester prodrug stability).
- Vertex AI Search. (2026). Consolidated search results for CAS 23365-29-9 and related tyrosine analogs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 7. PubChemLite - 2-[[2-[(2-amino-3-phenyl-propanoyl)amino]-3-methyl-butanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid (C23H29N3O5) [pubchemlite.lcsb.uni.lu]
- 8. Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride | C11H16ClNO3 | CID 11957616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
The Impact of α,β-Dimethyltyrosine Analogs on Peptide Pharmacokinetics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with Unnatural Amino Acids
Peptide-based therapeutics offer a unique combination of high specificity and potency, positioning them as a compelling class of drugs. However, their clinical utility is often hampered by inherent pharmacokinetic limitations, including rapid enzymatic degradation and poor membrane permeability, leading to short in vivo half-lives and low oral bioavailability.[1] To overcome these hurdles, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids (UAAs). These novel building blocks can profoundly alter the physicochemical properties of peptides, enhancing their stability, receptor affinity, and overall drug-like characteristics.[2]
This guide focuses on the pharmacokinetic implications of incorporating a specific class of UAAs: α,β-dimethyltyrosine analogs. By adding steric hindrance and modifying electronic properties, these analogs are designed to protect the peptide backbone from enzymatic cleavage and to modulate receptor interactions. We will delve into the rationale behind their use, provide detailed protocols for their pharmacokinetic characterization, and discuss the interpretation of the resulting data.
The Rationale for α,β-Dimethyltyrosine Incorporation: A Shield Against Degradation
The substitution of natural amino acids with synthetic counterparts like α,β-dimethyltyrosine is a strategic approach to bolster a peptide's resilience in the physiological environment. The methyl groups on the tyrosine ring provide steric hindrance, which can impede the access of proteases to the peptide bonds, thereby slowing down metabolic degradation.[3][4] This enhanced stability is a critical factor in extending the in vivo half-life of the peptide, allowing for a more sustained therapeutic effect.[5]
Furthermore, the altered conformation and electronic properties of the dimethylated tyrosine residue can lead to improved binding affinity and selectivity for the target receptor.[3][6] For instance, in the realm of opioid peptides, the replacement of Tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in analogs of enkephalin and dermorphin has been shown to dramatically increase potency and receptor affinity.[3][6][7]
In Vitro Pharmacokinetic Profiling: The First Line of Assessment
The initial evaluation of a novel peptide analog's pharmacokinetic properties begins with a suite of in vitro assays designed to predict its in vivo behavior. These assays are crucial for early-stage decision-making in the drug development pipeline.
Plasma Stability Assay: Gauging Resistance in the Bloodstream
This assay assesses the stability of a peptide in the presence of plasma enzymes. A longer half-life in plasma is a strong indicator of improved in vivo stability.[8][9]
Experimental Protocol: In Vitro Peptide Stability in Plasma [8][9]
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable solvent.
-
Thaw human or animal plasma (e.g., from a commercial source) at 37°C.
-
Prepare a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.
-
Plot the natural logarithm of the percentage of remaining peptide against time to determine the in vitro half-life (t½).
-
Data Presentation: Plasma Stability of a Hypothetical Dimethyltyrosine-Containing Peptide
| Time (minutes) | % Parent Peptide Remaining |
| 0 | 100 |
| 15 | 95 |
| 30 | 88 |
| 60 | 75 |
| 120 | 55 |
Liver Microsomal Stability Assay: Probing Hepatic Metabolism
The liver is a primary site of drug metabolism.[10] This assay utilizes liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, to assess the metabolic stability of a peptide.[11][12]
Experimental Protocol: Metabolic Stability in Liver Microsomes [11][13]
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.
-
Calculate the in vitro half-life and intrinsic clearance (CLint).
-
Visualization: Workflow for In Vitro Metabolic Stability Assays
Caption: Workflow for in vitro stability assessment.
In Vitro Permeability Assessment: The Caco-2 Cell Model
To predict the oral absorption of a peptide, its ability to cross the intestinal epithelium must be evaluated. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose.[9][14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[9]
Experimental Protocol: Caco-2 Permeability Assay [14][15][16]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To assess apical-to-basolateral (A-to-B) transport (absorption), add the test peptide to the apical (upper) chamber.
-
To assess basolateral-to-apical (B-to-A) transport (efflux), add the test peptide to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time intervals, collect samples from the receiver chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Analysis:
-
Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
-
Data Interpretation:
-
A high Papp (A-to-B) value suggests good potential for oral absorption.
-
The efflux ratio (Papp (B-to-A) / Papp (A-to-B)) indicates the extent of active efflux. An efflux ratio greater than 2 suggests that the peptide is a substrate for efflux transporters.
-
Visualization: Caco-2 Permeability Assay Workflow
Caption: Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Studies in Rodents: The Definitive Test
While in vitro assays provide valuable predictive data, in vivo studies are essential to fully characterize the pharmacokinetic profile of a peptide analog. Rodent models, particularly mice and rats, are commonly used for these studies.[17]
Experimental Protocol: Murine Pharmacokinetic Study [17]
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the housing conditions.
-
Administer the peptide analog via the desired route (e.g., intravenous, subcutaneous, oral).
-
-
Blood Sample Collection:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Bioavailability (F%) for extravascular routes.
-
-
Bioanalytical Methodology: A Case Study with [Dmt¹]DALDA
The accurate quantification of peptide analogs in biological matrices is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[21] A published method for the quantification of [Dmt¹]DALDA (a synthetic opioid peptide with a 2',6'-dimethyltyrosine at position 1) in ovine plasma serves as an excellent case study.
LC-MS/MS Method for [Dmt¹]DALDA Quantification
-
Sample Preparation: Solid-phase extraction (SPE) is typically used to extract the peptide from plasma and remove interfering substances.
-
Chromatography: Capillary liquid chromatography with a reversed-phase column is employed to separate the peptide from other plasma components.
-
Mass Spectrometry: Nanospray ionization coupled with an ion-trap mass spectrometer is used for detection.
-
Quantification: The peptide is quantified using multiple reaction monitoring (MRM), with a deuterated version of the peptide serving as the internal standard to ensure accuracy.
Data Presentation: Hypothetical Pharmacokinetic Parameters of a Dimethyltyrosine-Containing Peptide vs. its Natural Counterpart
| Parameter | Natural Peptide | Dimethyltyrosine Analog |
| Half-life (t½) | 15 minutes | 180 minutes |
| Clearance (CL) | 50 mL/min/kg | 5 mL/min/kg |
| Volume of Distribution (Vd) | 0.5 L/kg | 0.4 L/kg |
| Oral Bioavailability (F%) | <1% | 10% |
Conclusion: A Pathway to More Robust Peptide Therapeutics
The incorporation of α,β-dimethyltyrosine analogs represents a powerful strategy for enhancing the pharmacokinetic properties of peptide-based drugs. By providing steric shielding against enzymatic degradation and modulating receptor interactions, these unnatural amino acids can significantly improve a peptide's in vivo stability and therapeutic potential. A thorough and systematic evaluation of the pharmacokinetic profile, from in vitro stability and permeability assays to in vivo studies in relevant animal models, is essential for the successful development of these promising therapeutic candidates. The detailed protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to characterize the absorption, distribution, metabolism, and excretion of peptides containing α,β-dimethyltyrosine analogs, ultimately paving the way for the next generation of more effective and convenient peptide medicines.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
- Metabolic stability in liver microsomes. Mercell.
- Caco2 assay protocol. [Provide Source if available, otherwise omit].
- Wan, H., Umstot, E. S., Szeto, H. H., Schiller, P. W., & Desiderio, D. M. (2004). Quantitative analysis of [Dmt(1)]DALDA in ovine plasma by capillary liquid chromatography-nanospray ion-trap mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 803(1), 83–90.
- DiMaio, J., Nguyen, T. M. D., Lemieux, C., & Schiller, P. W. (1982). Synthesis and pharmacological characterization in vitro of cyclic enkephalin analogs: effect of conformational constraints on opiate receptor selectivity. Journal of Medicinal Chemistry, 25(12), 1432–1438.
- Kimura, T., et al. (1994). Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. Chemical & Pharmaceutical Bulletin, 42(10), 2062-2066.
- Spatola, A. F., et al. (1986). Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer. Journal of Medicinal Chemistry, 29(8), 1483-1489.
- Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1158.
- Kawamura, S., et al. (1994). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 42(10), 2062-2066.
- Guidelines for Blood Collection in Mice and Rats. [Provide Source if available, otherwise omit].
- Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 177-196). Springer.
- Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System. Agilent Technologies.
- Caco-2 Permeability Assay Protocol.
- Padrón, G., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556.
- van den Broek, I., & van der Heeft, E. (2023). Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. Pharmaceutical Research, 40(10), 2355-2367.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Rodent Blood Collection. Research Animal Resources and Compliance - RARC.
- Nádasdi, L., et al. (1983). Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. International Journal of Peptide and Protein Research, 21(4), 344-351.
- Rodent Blood Collection and Sample Prepar
- Biondi, B., et al. (2014). In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt 1 -DALDA Analogues. ACS Medicinal Chemistry Letters, 5(4), 362-367.
- Blood collection and plasma and serum preparation from mouse retro-orbital plexuses.v1. protocols.io.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Wu, J., et al. (2011). Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS.
- Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3323.
- Bronsema, K. J., et al. (2013). Quantitative bioanalysis of proteins by LC–MS/MS: the use of multiple signature peptides. Bioanalysis, 5(18), 2265-2276.
- Wernevik, J., et al. (2006). Protocol for the Human Liver Microsome Stability Assay. [Provide Source if available, otherwise omit].
- Kim, K., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception. Molecules, 26(13), 3843.
- Comparison of the analgesic effects of [Dmt 1 ]DALDA and morphine in...
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Hruby, V. J., et al. (2011). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Current pharmaceutical design, 17(37), 4167-4180.
- Tymecka, J., et al. (2020). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. International Journal of Molecular Sciences, 21(18), 6828.
- MultiScreen Caco-2 Assay System. Millipore.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
- Quantification of duodenal DMT1 cDNA expression by realtime PCR....
- Szeto, H. H., et al. (2002). [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine. The Journal of pharmacology and experimental therapeutics, 300(1), 240-246.
- Schiller, P. W., et al. (2000). Synthesis and Pharmacological Evaluation of Highly Potent [Dmt(1)]DALDA Analogs. Journal of Medicinal Chemistry, 43(19), 3573-3580.
- Sequence of investigated opioid peptide analogues. Dmt: 2...
- Balboni, G., et al. (2024). Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain. ACS Chemical Neuroscience.
- Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. IRIS.
- Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1 (DMT1)
- [2',6'-Dimethyltyrosine]dynorphin A(1-11)-NH2 analogues lacking an N-terminal amino group: potent and selective kappa opioid antagonists. PubMed.
- Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2. Blood.
- Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties. PubMed.
- Opioid receptor selectivity alteration by single residue replacement: synthesis and activity profile of [Dmt1]deltorphin B. PubMed.
- 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. nuvisan.com [nuvisan.com]
- 13. info.mercell.com [info.mercell.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 19. idexxbioanalytics.com [idexxbioanalytics.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Comparison of alpha-methyl tyrosine vs. standard tyrosine properties
Comparative Analysis of Physicochemical Properties, Pharmacodynamics, and Experimental Utility [1]
Executive Summary
This technical guide provides a rigorous comparison between the endogenous amino acid L-Tyrosine and its synthetic analogue, Alpha-Methyl Tyrosine (α-MT / Metyrosine) .[1] While L-Tyrosine serves as the obligate precursor for catecholamine biosynthesis, α-MT acts as a potent, competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in this pathway.[1][2][3][4] This document details the structural divergences that dictate their opposing pharmacological roles, outlines validated experimental protocols for catecholamine depletion, and reviews clinical translational applications in pheochromocytoma management.[1]
Part 1: Structural & Physicochemical Divergence[1]
The defining difference between these molecules lies in the methylation at the alpha-carbon position.[1][3] This single modification introduces steric hindrance that prevents enzymatic processing while retaining sufficient structural homology to bind the active site.
Comparative Properties Table
| Feature | L-Tyrosine (Endogenous) | Alpha-Methyl Tyrosine (Inhibitor) |
| CAS Number | 60-18-4 | 672-87-7 (L-isomer) |
| Molecular Weight | 181.19 g/mol | 195.22 g/mol |
| Primary Function | Substrate for protein & catecholamine synthesis | Competitive Inhibitor of Tyrosine Hydroxylase (TH) |
| Solubility (Water) | ~0.45 mg/mL (at pH 3.2–7.5, 25°C) | ~2.0 mg/mL (in PBS pH 7.2); Poor in pure water |
| Solubility (pH) | Increases at pH < 2 or > 9 | Increases in alkaline solutions; Risk of precipitation in acidic urine |
| Stereochemistry | L-isomer is bioactive | L-isomer is bioactive; Racemic mixtures often used in early research |
| BBB Permeability | High (via LAT1 transporter) | Moderate (crosses BBB, but slower kinetics) |
Solubility & Stability Insights
Both compounds exhibit poor solubility in neutral aqueous buffers, a critical factor for experimental design.[1]
-
L-Tyrosine: Often requires heating or adjustment to pH 1-2 (HCl) for high-concentration stock solutions.[1]
-
α-MT: frequently administered as a suspension in saline for rodent studies due to its tendency to precipitate.[1] In clinical settings, the risk of crystalluria is significant because the drug concentrates in the renal tubules, where urinary pH can drop, reducing solubility [1].[1]
Part 2: Mechanistic Pharmacology[1]
The pharmacological utility of α-MT stems from its interaction with Tyrosine Hydroxylase (TH) (EC 1.14.16.2).[1][5] TH catalyzes the conversion of L-Tyrosine to L-DOPA, requiring molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1]
Mechanism of Action
α-MT acts as a competitive inhibitor at the tyrosine-binding site of TH.[1][4] Unlike L-Tyrosine, the alpha-methyl group prevents the enzyme from hydroxylating the phenyl ring effectively.[1] Furthermore, α-MT cannot be decarboxylated by Aromatic L-amino acid Decarboxylase (AADC) to form a "methyl-dopamine" efficiently, effectively halting the biosynthetic assembly line at the very first step [2].[1]
Pathway Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of α-MT.[1]
Caption: α-MT competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA and depleting downstream catecholamines.[1][2][3][6][7]
Part 3: Experimental Applications
In preclinical research, α-MT is the "gold standard" tool for assessing the functional role of endogenous catecholamines.[1] By depleting the presynaptic pool, researchers can determine if a drug's effect (e.g., a stimulant like amphetamine) depends on newly synthesized dopamine [3].[1]
Protocol: Catecholamine Depletion in Rodents
Objective: Achieve >50% depletion of striatal dopamine within 4 hours.
Materials:
-
Alpha-Methyl-DL-Tyrosine methyl ester hydrochloride (more soluble) or Alpha-Methyl-L-Tyrosine (free base).[1]
-
Vehicle: 0.9% Saline (warm) or Phosphate Buffered Saline (PBS).[1]
-
Subjects: C57BL/6 Mice or Sprague-Dawley Rats.[1]
Step-by-Step Workflow:
-
Preparation (Critical Step):
-
Administration:
-
Experimental Window:
-
Validation (HPLC-ECD):
-
Harvest brain tissue (Striatum/Prefrontal Cortex).[1]
-
Flash freeze in liquid nitrogen.
-
Homogenize in 0.1M Perchloric Acid (PCA).
-
Analyze via HPLC with Electrochemical Detection to quantify DA/NE levels compared to vehicle controls.
-
Experimental Workflow Diagram
Caption: Standard workflow for acute catecholamine depletion studies in rodents using α-MT.
Part 4: Clinical Translation[1][2]
While L-Tyrosine is available as a dietary supplement, α-MT (Metyrosine, Brand: Demser) is a potent prescription pharmaceutical.[1]
Indication: Pheochromocytoma
Metyrosine is indicated for the management of pheochromocytoma , a catecholamine-secreting tumor of the adrenal medulla.[1][2][3][10] It is specifically used:
-
Pre-operatively: To stabilize blood pressure and reduce tumor catecholamine stores before surgical resection.[1]
-
Malignant/Inoperable Cases: For chronic management of catecholamine excess when surgery is not an option [4].[1]
Clinical Pharmacology & Safety[1]
-
Dosing: 250 mg q.i.d, titrated up to 4.0 g/day .
-
Crystalluria: Due to limited solubility, α-MT can precipitate in the urine.[1] Patients must maintain high fluid intake (urine volume > 2000 mL/day) to prevent kidney stone formation [5].[1]
-
CNS Effects: Sedation and Extrapyramidal symptoms (parkinsonism) occur due to the depletion of dopamine in the basal ganglia, mirroring the mechanism used in research models.[1]
References
-
PubChem. (2024).[1] Metyrosine: Mechanism of Action and Chemical Structure. National Library of Medicine.[10] Retrieved from [Link]
-
Drugs.com. (2024).[1] Demser (Metyrosine) Monograph for Professionals. Retrieved from [Link][1]
-
GlobalRx. (2024).[1] Clinical Profile of Metyrosine 250mg Capsule. Retrieved from [Link][1]
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of 3-Methyl Substitution on Tyrosine Receptor Binding Affinity
Abstract
The strategic modification of endogenous ligands offers a powerful approach to dissecting the intricacies of receptor-ligand interactions and provides a foundation for rational drug design. This technical guide delves into the specific impact of introducing a methyl group at the 3-position of the tyrosine ring on its binding affinity for cognate receptors, primarily focusing on Receptor Tyrosine Kinases (RTKs). While direct, publicly available quantitative data comparing the binding affinities of L-tyrosine and 3-methyl-L-tyrosine to specific RTKs is not prevalent, this guide provides a comprehensive framework for such an investigation. We will explore the theoretical underpinnings of this substitution, detail rigorous experimental protocols for quantifying binding affinity, and discuss the potential mechanistic consequences for receptor activation and downstream signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally probe the structure-activity relationships of tyrosine analogs.
Introduction: Tyrosine as a Pivotal Signaling Molecule
L-tyrosine, a non-essential amino acid, plays a central role in a myriad of physiological processes beyond its function as a protein building block. Its phenolic hydroxyl group is a key substrate for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction.[1] Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to their cognate ligands (such as growth factors), dimerize and autophosphorylate specific tyrosine residues within their intracellular domains.[2] This phosphorylation cascade creates docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, thereby initiating complex intracellular signaling networks that regulate cell proliferation, differentiation, survival, and metabolism.[2]
Given the critical role of the tyrosine moiety in these interactions, the study of tyrosine analogs provides invaluable insights into the structural and electronic requirements for receptor binding and activation. The introduction of a methyl group at the 3-position of the tyrosine phenyl ring (ortho to the hydroxyl group) presents a subtle yet potentially profound structural alteration. This guide will explore the multifaceted consequences of this modification.
Physicochemical Ramifications of 3-Methyl Substitution
The addition of a methyl group to the tyrosine ring, creating 3-methyl-L-tyrosine, induces several key physicochemical changes that can influence its interaction with a receptor's binding pocket:
-
Steric Hindrance and Conformational Restriction: The methyl group introduces steric bulk in the immediate vicinity of the crucial phenolic hydroxyl group. This can influence the preferred conformation of the amino acid side chain and may lead to steric clashes with residues in the receptor's binding site. Conversely, this steric hindrance can also lock the side chain into a more favorable conformation for binding, a phenomenon that can sometimes lead to a significant boost in activity.[3]
-
Increased Lipophilicity: The methyl group is nonpolar, thereby increasing the overall lipophilicity of the tyrosine side chain. This enhanced hydrophobicity can favor interactions with nonpolar pockets within the receptor binding site, potentially increasing binding affinity through the hydrophobic effect.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the phenyl ring and the acidity of the phenolic hydroxyl group. These electronic perturbations can influence hydrogen bonding and other electrostatic interactions with the receptor.
The net effect of these changes on binding affinity is not readily predictable and can only be determined through empirical investigation. A literature analysis of over 2000 cases of methyl group addition to lead compounds revealed that an activity boost of a factor of ten or more is observed in approximately 8% of cases, while a 100-fold boost is a rare event (1 in 200).[4] This highlights the context-dependent nature of methyl group effects in ligand-receptor interactions.
Quantifying Binding Affinity: A Methodological Deep Dive
To empirically determine the impact of 3-methyl substitution on tyrosine receptor binding, a suite of biophysical techniques can be employed. The choice of method will depend on factors such as the availability of purified receptor protein, the nature of the ligand, and the specific information required (e.g., thermodynamics, kinetics).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[3][5] This thermodynamic profile provides deep insights into the driving forces of the interaction.
-
Sample Preparation:
-
Express and purify the extracellular domain of the target tyrosine kinase receptor to homogeneity.
-
Prepare a concentrated solution of the receptor (typically 10-100 µM) in a well-defined buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare solutions of L-tyrosine and 3-methyl-L-tyrosine (typically 10-20 fold higher concentration than the receptor) in the exact same buffer to minimize heats of dilution.[6]
-
Thoroughly degas all solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the receptor solution into the sample cell and the ligand solution (L-tyrosine or 3-methyl-L-tyrosine) into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[7][8] This allows for the determination of both equilibrium (Kd) and kinetic (kon, koff) binding parameters.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the purified receptor protein to the chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of concentrations of L-tyrosine and 3-methyl-L-tyrosine in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Measurement and Analysis:
-
Monitor the change in response units (RU) over time to generate a sensorgram.
-
Fit the association and dissociation curves to a kinetic model to determine kon and koff.
-
The equilibrium dissociation constant (Kd) can be calculated as koff/kon or determined from a steady-state affinity analysis.[9]
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive method for quantifying ligand-receptor interactions, often used with membrane preparations or whole cells expressing the receptor of interest.[10]
-
Preparation of Materials:
-
Synthesize a radiolabeled version of a known high-affinity ligand for the target receptor (e.g., [125I]-EGF for the EGF receptor).
-
Prepare membrane fractions from cells overexpressing the target receptor.
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled L-tyrosine or 3-methyl-L-tyrosine.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand (e.g., by rapid filtration through a glass fiber filter).
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competing ligand.
-
Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Hypothetical Binding Affinity Data
Due to the limited availability of direct comparative binding data in the public domain for 3-methyl-L-tyrosine versus L-tyrosine against a specific tyrosine kinase receptor, the following table is presented for illustrative purposes to demonstrate how such data would be presented.
| Compound | Receptor | Assay Method | Kd / Ki (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| L-Tyrosine | Hypothetical RTK-X | ITC | 150 ± 12 | -5.2 ± 0.4 | -1.5 ± 0.3 |
| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | ITC | 75 ± 8 | -6.8 ± 0.5 | -0.9 ± 0.2 |
| L-Tyrosine | Hypothetical RTK-X | SPR | 165 ± 15 | N/A | N/A |
| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | SPR | 82 ± 9 | N/A | N/A |
| L-Tyrosine | Hypothetical RTK-X | Radioligand Assay | 140 ± 18 | N/A | N/A |
| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | Radioligand Assay | 70 ± 10 | N/A | N/A |
This data is hypothetical and for illustrative purposes only.
Mechanistic Insights and Signaling Consequences
The binding of a ligand to an RTK is the initiating event in a complex signaling cascade. The subtle change introduced by a 3-methyl group on tyrosine can have significant downstream consequences.
Impact on Receptor Activation
Ligand binding induces a conformational change in the RTK, leading to dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[2] The precise orientation of the ligand in the binding pocket is critical for stabilizing the active conformation of the receptor. The steric and electronic changes imparted by the 3-methyl group could:
-
Alter Binding Pose: The methyl group may force the tyrosine analog to adopt a different binding orientation compared to the native ligand. This could affect the positioning of the receptor monomers in the dimer and, consequently, the efficiency of trans-phosphorylation.
-
Modulate Dimer Stability: The stability of the ligand-induced receptor dimer is a key determinant of signaling strength. The altered interactions of 3-methyl-L-tyrosine could either enhance or decrease dimer stability.
Downstream Signaling Pathways
The pattern of tyrosine phosphorylation on the activated receptor dictates which downstream signaling proteins are recruited. A change in binding affinity or receptor conformation induced by 3-methyl-L-tyrosine could lead to:
-
Biased Agonism: The modified ligand might preferentially activate certain downstream pathways over others, a phenomenon known as biased agonism. This could result in a distinct cellular response compared to that elicited by L-tyrosine.
-
Altered Signal Duration: The kinetics of ligand binding and dissociation (kon and koff) can influence the duration of receptor signaling. A slower dissociation rate for 3-methyl-L-tyrosine could lead to prolonged receptor activation.
Visualizing Workflows and Pathways
Experimental Workflow for Binding Affinity Determination
Caption: A generalized signaling pathway initiated by ligand binding to a receptor tyrosine kinase.
Conclusion
References
-
Bostrom, J., et al. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
-
Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In: Microcalorimetry of Biological Molecules. [Link]
-
Pinto, M. F. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 33-51. [Link]
-
Pinto, M. F., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 33–51. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
-
Wikipedia. (2024). Tyrosine phosphorylation. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. [Link]
-
Hider, R. C., et al. (2011). Preparation and biological evaluation of 3-[76Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors. Nuclear Medicine and Biology, 38(6), 857-865. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link]
-
Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302–336. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methyl-L-tyrosine. PubChem Compound Database. [Link]
- Google Patents. (n.d.).
-
Motsa, B. B., & Stahelin, R. V. (2018). A beginner's guide to surface plasmon resonance. Biochemist, 40(4), 18–21. [Link]
-
Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]
-
Starr, M. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 407–417. [Link]
-
Tiganis, T., & Bennett, A. M. (2007). Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP. Molecular and Cellular Biology, 27(7), 2538-2549. [Link]
-
Schooler, K., & Wiley, H. S. (2011). Epidermal growth factor receptors containing a single tyrosine in their C-terminal tail bind different effector molecules and are signaling-competent. Molecular biology of the cell, 22(10), 1668–1679. [Link]
-
Menting, J. G., et al. (2015). Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes. Frontiers in Endocrinology, 6, 103. [Link]
-
Zetterström, T. S., et al. (2005). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Journal of Neurochemistry, 95(6), 1695-1703. [Link]
-
Wang, X., et al. (2006). Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor. Proceedings of the National Academy of Sciences of the United States of America, 103(50), 18987–18991. [Link]
-
Bio-Rad. (n.d.). Tyrosine Phosphorylation of EGF R. [Link]
-
Sorkin, A., & Goh, L. K. (2009). Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation. Current opinion in cell biology, 21(3), 269–275. [Link]
-
El-Sayed, W. M., et al. (2022). Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions. Journal of Biological Chemistry, 298(11), 102553. [Link]
-
Zhang, H., et al. (2022). The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides. International Journal of Molecular Sciences, 23(14), 7799. [Link]
-
Academia.edu. (n.d.). A-loop interactions in Mer tyrosine kinase give rise to inhibitors with two-step mechanism and long residence time of binding. [Link]
-
Wedding, C. A., et al. (2019). Mapping Tyrosine Kinase Receptor Dimerization to Receptor Expression and Ligand Affinities. International Journal of Molecular Sciences, 20(10), 2441. [Link]
-
Mathew, N. K., & Lindsley, C. W. (2022). Physiology, Tyrosine Kinase Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International journal of medical sciences, 1(2), 101–115. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
History and development of non-proteinogenic tyrosine analogues
An In-Depth Technical Guide to the History and Development of Non-Proteinogenic Tyrosine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 20 canonical amino acids encoded by the universal genetic code represent a mere fraction of the chemical diversity accessible to biological systems. Among the efforts to expand this repertoire, the development of non-proteinogenic tyrosine analogues stands out as a particularly fruitful endeavor. The unique phenolic side chain of tyrosine serves as a critical hub for biological function, participating in catalysis, structural integrity, and the vast signaling networks governed by phosphorylation. By synthetically modifying this side chain, scientists have unlocked powerful tools to probe, manipulate, and engineer biological systems with unprecedented precision. This guide provides a comprehensive overview of the history, synthesis, and incorporation of these analogues, offering field-proven insights into their application in drug discovery, protein engineering, and fundamental biological research.
The Rationale: Why Augment Nature's Tyrosine?
Tyrosine is a cornerstone of protein structure and function. Its hydroxyl group can act as a hydrogen bond donor and acceptor, and its aromatic ring engages in stacking interactions. Critically, it is the primary substrate for tyrosine kinases, enzymes that orchestrate a vast array of cellular signaling pathways by adding a phosphate group—a discovery that revolutionized our understanding of cell communication.
However, the very properties that make natural peptides and proteins effective also render them susceptible to rapid degradation and present limitations for therapeutic and research applications. The motivation to develop non-proteinogenic tyrosine analogues stems from several key objectives:
-
Enhancing Pharmacokinetics: Peptides composed of natural L-amino acids are often rapidly cleared by proteases. Incorporating non-natural analogues can confer resistance to enzymatic degradation, thereby improving the stability, bioavailability, and therapeutic potential of peptide-based drugs.[1][2][3]
-
Introducing Novel Functionality: Nature's toolkit is limited. Synthetic analogues can introduce chemical moieties not found in the 20 canonical amino acids, such as bioorthogonal handles for "click" chemistry, photo-cross-linkers to trap protein-protein interactions, or spectroscopic probes to study protein dynamics.[4]
-
Probing Biological Mechanisms: By replacing tyrosine with a carefully designed analogue, researchers can dissect biological processes. For example, using an analogue that cannot be phosphorylated can definitively prove the role of a specific phosphorylation event in a signaling cascade.[5] Similarly, halogenated tyrosines can serve as sensitive probes for studying enzyme mechanisms.[6]
A Historical Trajectory: From Natural Discovery to Rational Design
The journey of non-proteinogenic amino acids (NPAAs) began not in the lab, but in nature. Organisms like bacteria, fungi, and plants produce hundreds of NPAAs that serve diverse functions, from chemical defense to nitrogen storage.[1][7][8][9] A pivotal shift occurred when scientists moved from merely identifying these natural curiosities to rationally designing and synthesizing novel amino acids for specific purposes.
A quantum leap in the field was the development of genetic code expansion , pioneered in the early 2000s.[10][11] This technology provided a general method to site-specifically incorporate NPAAs directly into proteins in living cells, moving beyond the limitations of chemical peptide synthesis.[4][10] The key innovation was the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair—a molecular machine borrowed from one organism (like the archaeon Methanocaldococcus jannaschii) and engineered to work in another (like E. coli or mammalian cells) without interfering with the host's natural protein synthesis machinery.[10][12][13] This orthogonal pair is programmed to recognize a "blank" codon, typically the amber stop codon (UAG), and insert the desired NPAA at that specific site in the growing polypeptide chain.[13][14]
Synthetic Strategies: Creating the Building Blocks
The utility of tyrosine analogues is predicated on their availability. Over the years, a versatile toolbox of synthetic methods has been developed, ranging from classic organic chemistry to modern biocatalysis.
Chemical Synthesis
Traditional organic synthesis provides robust and flexible routes to a wide array of tyrosine analogues. These methods offer precise control over the final structure.
-
Side-Chain Alkylation: The phenolic hydroxyl group is a convenient handle for modification. Williamson ether synthesis, for example, can be used to attach a variety of functional groups.
-
Cross-Coupling Reactions: For modifications to the aromatic ring itself, cross-coupling reactions are invaluable. For instance, a Suzuki-Miyaura cross-coupling can be used to transform a tyrosine derivative into a biphenyl amino acid, a structure useful for probing protein interactions or enhancing biological activity.[15]
Enzymatic and Chemoenzymatic Synthesis
More recently, biocatalysis has emerged as a powerful and sustainable alternative to purely chemical methods.[16] Enzymes operate under mild conditions with high stereoselectivity, reducing waste and complex purification steps.
-
Tyrosine Phenol Lyase (TPL): This enzyme is a workhorse for generating tyrosine analogues. TPL can catalyze the reverse reaction of tyrosine degradation, synthesizing L-tyrosine or its analogues from pyruvate, ammonia, and various phenol derivatives.[17][18][19] This allows for the efficient, cell-based in vivo biosynthesis of analogues like 2-fluorotyrosine or L-DOPA from inexpensive precursors.[17][18]
-
Chemoenzymatic Approaches: These strategies combine the strengths of both chemical and enzymatic steps to access complex molecules that would be difficult to synthesize by either method alone.[20][21] A chemical step might be used to create a novel precursor, which is then converted by an enzyme into the final, chiral amino acid.
Incorporation Methodologies: From Peptides to Proteins
Once synthesized, the analogues must be incorporated into a polypeptide chain. The method of choice depends on the final application.
Solid-Phase Peptide Synthesis (SPPS)
For creating short synthetic peptides (typically <50 amino acids), SPPS is the standard method. Non-proteinogenic tyrosine analogues, properly protected, can be used as building blocks just like their proteinogenic counterparts. This approach is fundamental in the development of peptidomimetics, where analogues are used to create more drug-like molecules with improved stability and potency.
Genetic Code Expansion for Site-Specific Incorporation
For modifying large proteins within the context of a living cell, genetic code expansion is the premier technology. It allows a single, specific tyrosine residue in a protein of interest to be replaced with a synthetic analogue.
The underlying principle is the creation of an orthogonal translation system that hijacks a stop codon.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Recent Development of Genetic Code Expansion for Posttranslational Modification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 14. badran.scripps.edu [badran.scripps.edu]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. research.amanote.com [research.amanote.com]
- 21. BJOC - Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations [beilstein-journals.org]
Troubleshooting & Optimization
Improving yield in the synthesis of Methyl alpha,3-dimethyltyrosinate
Technical Support Center: Synthesis of Methyl α,3-Dimethyltyrosinate
Welcome to the technical support center for the synthesis of Methyl α,3-dimethyltyrosinate. This molecule, a key precursor to the drug Metyrosine, presents several synthetic challenges that can impact yield and purity.[1][2][3] Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, and is used to manage symptoms in patients with pheochromocytoma.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl α,3-dimethyltyrosinate?
A1: The most prevalent strategy involves a multi-step sequence starting from 3-methyltyrosine. The general pathway includes:
-
Orthogonal Protection: Protection of the amine (N-terminus) and the phenolic hydroxyl (O-terminus) groups.[6]
-
α-Methylation: Introduction of a methyl group at the α-carbon.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Deprotection: Removal of the protecting groups to yield the final product.
Each step requires careful optimization to prevent side reactions and ensure high yields.
Q2: Why is protecting group strategy so critical in this synthesis?
A2: The starting material, 3-methyltyrosine, has three reactive functional groups: an amine, a carboxylic acid, and a phenolic hydroxyl. During reactions like α-methylation, which involves strong bases and electrophiles, unprotected amine and hydroxyl groups can lead to undesired side reactions such as N-methylation and O-methylation.[7][8] An effective, orthogonal protection strategy ensures that each group can be selectively modified and deprotected without affecting others, which is crucial for achieving high purity and yield.[6]
Q3: Which protecting groups are recommended for the amine and phenolic hydroxyl groups?
A3: The choice depends on the specific reaction conditions you plan to use for the subsequent steps.
-
For the Amine (N-protection): tert-Butoxycarbonyl (Boc) is a common choice. It is stable under the basic conditions required for α-methylation and can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[9][10]
-
For the Phenolic Hydroxyl (O-protection): A Benzyl (Bn) ether is often employed. It is stable to both the basic conditions of methylation and the acidic conditions used for Boc deprotection. It can be removed later via hydrogenolysis (e.g., H₂, Pd/C).[11] Using a tert-butyl (tBu) ether is also an excellent option, particularly in Fmoc-based strategies, as it is acid-labile.[12]
Q4: What are the main challenges associated with the α-methylation step?
A4: The α-methylation step is often the most challenging and yield-limiting step. Key difficulties include:
-
Steric Hindrance: The existing methyl group on the aromatic ring and the bulk of the amino acid side chain can sterically hinder the approach of the methylating agent.[13]
-
Racemization: The strong basic conditions required to deprotonate the α-carbon can lead to racemization, compromising the stereochemical integrity of the product.[14]
-
Side Reactions: Over-methylation (di-methylation) or methylation at other sites (N- or O-methylation if protection is incomplete) can occur.[15]
-
Incomplete Reaction: Due to steric hindrance and other factors, the reaction may not go to completion, resulting in low conversion rates.[16]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Overall Yield
Low yield is a common issue that can often be traced back to a specific step in the synthetic sequence.
Caption: Troubleshooting workflow for low yield issues.
Possible Cause 1A: Incomplete N- or O-Protection
-
Why it happens: If the amine or hydroxyl groups are not fully protected before the methylation step, the strong base (like LDA) will deprotonate these sites, leading to undesired N- or O-methylation and consumption of reagents.
-
How to Verify: Before proceeding to methylation, run a TLC or LC-MS analysis. The protected product should have a different Rf or retention time from the starting material. 1H NMR should confirm the absence of the N-H or O-H proton and the presence of protons from the protecting group.
-
Solution:
-
Ensure Reagent Quality: Use freshly opened, anhydrous solvents and high-purity protecting group reagents (e.g., Boc-anhydride).
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent.
-
Monitor Reaction: Follow the reaction's progress by TLC until the starting material spot has completely disappeared.
-
Purify Intermediate: Purify the protected intermediate by column chromatography before proceeding to the next step to remove any unreacted starting material.
-
Possible Cause 1B: Inefficient α-Methylation
-
Why it happens: The α-proton of the protected amino acid is sterically hindered and requires a strong, non-nucleophilic base for efficient deprotonation. Incomplete deprotonation or side reactions will significantly lower the yield.
-
How to Verify: After quenching the reaction, an LC-MS analysis of the crude product will show a peak corresponding to the unmethylated starting material.
-
Solution:
-
Base Selection: Lithium diisopropylamide (LDA) is generally more effective than other bases like NaHMDS due to its high basicity and steric bulk. Always use freshly prepared LDA.
-
Strict Temperature Control: The enolate formation should be performed at -78°C (dry ice/acetone bath) to minimize side reactions and potential racemization.
-
Reagent Addition: Add the amino acid substrate solution slowly to the LDA solution (inverse addition) to ensure the base is always in excess, preventing side reactions.
-
Electrophile: Use methyl iodide (MeI) as the electrophile. Adding a co-solvent like HMPA can sometimes improve yields, but be aware of its toxicity.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base | NaHMDS (1.1 eq) | Freshly prepared LDA (1.2 eq) | LDA is a stronger, non-nucleophilic base, better for hindered α-protons. |
| Temperature | -40°C to 0°C | -78°C throughout addition | Minimizes side reactions and preserves stereochemical integrity. |
| Addition Order | Base to Substrate | Substrate to Base (Inverse) | Maintains an excess of base, promoting complete enolate formation. |
| Additive | None | HMPA (1.5 eq) | HMPA breaks up lithium aggregates, increasing enolate reactivity. |
Possible Cause 1C: Poor Yield in Esterification
-
Why it happens: Direct Fischer esterification (refluxing in methanol with a strong acid catalyst) can be slow for sterically hindered carboxylic acids.[17]
-
How to Verify: NMR of the crude product will show the presence of the carboxylic acid proton (~10-12 ppm).
-
Solution: A more robust method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is a much faster and higher-yielding reaction.[18]
Problem 2: Presence of Key Impurities in the Final Product
Impurities complicate purification and reduce the overall yield of the desired product.
Impurity 2A: O-methylated Byproduct
-
Source: This arises from incomplete protection of the phenolic hydroxyl group before the α-methylation step. The phenoxide formed is a potent nucleophile that reacts with methyl iodide.[19]
-
Identification: This impurity will have a mass of +14 Da compared to the desired α-methylated intermediate (before esterification) and can be identified by LC-MS.
-
Prevention:
-
Confirm Complete Protection: As detailed in 1A, ensure the O-benzyl or other protecting group is fully installed before methylation.
-
Purification: If the side product forms, it can often be separated by silica gel chromatography, as its polarity will be significantly different from the desired product containing a free hydroxyl group (after deprotection).
-
Impurity 2B: Di-α-methylated Byproduct
-
Source: If the mono-methylated product is deprotonated again by excess base, it can react with another equivalent of methyl iodide.
-
Identification: This impurity will have a mass of +14 Da compared to the desired mono-α-methylated product and can be identified by LC-MS.
-
Prevention:
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of methyl iodide relative to the substrate.
-
Slow Addition: Add the methyl iodide slowly at -78°C to allow it to react with the enolate as it forms, minimizing the chance of a second deprotonation/methylation cycle.
-
Problem 3: Difficulty with Final Purification
-
Challenge: The final product, being an amino acid ester, can be challenging to purify via standard column chromatography due to its amphoteric nature and potential for streaking on silica gel.
-
Solution Protocol:
-
Aqueous Work-up: After deprotection, perform a careful aqueous work-up. Adjust the pH of the aqueous phase to ~8.5-9.5 to ensure the amine is in its free base form, allowing for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.[17]
-
Column Chromatography: If chromatography is necessary, consider using a silica gel column pre-treated with triethylamine (e.g., eluent containing 0.5-1% Et₃N) to minimize tailing. A gradient elution from ethyl acetate in hexanes to methanol in dichloromethane is often effective.
-
Salt Formation: For long-term storage and improved handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of ether or ethyl acetate and adding a solution of HCl in ether.
-
Detailed Experimental Protocols
Protocol 1: N,O-Bis-Protection of 3-Methyl-L-tyrosine
This protocol describes the protection of the amine with a Boc group and the hydroxyl with a Benzyl group.
Caption: Workflow for the two-step protection of 3-methyltyrosine.
References
-
WO2011053835A1 - Stereoselective synthesis of metyrosine - Google Patents.
-
Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids - Benchchem.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide - BOC Sciences.
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC.
-
Amino Acid Derivatives for Peptide Synthesis - AAPPTEC.
-
US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents.
-
Protecting group - Wikipedia .
-
Synthesis of N-Unprotected α-Amino Acid Methyl Esters - Thieme E-Books & E-Journals.
-
A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed.
-
strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
-
Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection - NINGBO INNO PHARMCHEM CO.,LTD.
-
EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl) - Google Patents.
-
What is the mechanism of Metyrosine? - Patsnap Synapse.
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications.
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH.
-
alpha-methyl-L-tyrosine (CHEBI:6912) - EMBL-EBI.
-
Definition of metyrosine - NCI Drug Dictionary - National Cancer Institute.
-
alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem - NIH.
-
α-Methyl-p-tyrosine - Wikipedia .
-
Metyrosine | C10H13NO3 | CID 441350 - PubChem - NIH.
-
EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents.
-
Protective Groups - Organic Chemistry Portal .
-
CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents.
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
Sources
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. alpha-methyl-L-tyrosine (CHEBI:6912) [ebi.ac.uk]
- 3. Facebook [cancer.gov]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 18. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 19. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of α-Methyl Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in peptide synthesis and organic chemistry: the incomplete deprotection of α-methylated (or α,α-disubstituted) amino acids. The unique steric environment of these residues demands optimized protocols that go beyond standard conditions.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explore the underlying chemical principles and provide field-proven, actionable solutions to ensure your deprotection reactions proceed to completion.
Core Problem Analysis
Q1: Why is the deprotection of my α-methyl amino acid so much more difficult than for standard amino acids?
This is the central issue. The difficulty arises from the steric hindrance created by the quaternary α-carbon. Unlike a standard amino acid with a hydrogen on the α-carbon, an α-methyl amino acid (like α-aminoisobutyric acid, Aib) has two methyl groups (or a methyl and another substituent) attached.[1]
This steric bulk creates two major problems:
-
Restricted Access to the Protecting Group: Reagents (acids or bases) required for cleavage have difficulty accessing the carbamate nitrogen and carbonyl oxygen of the protecting group (e.g., Boc, Fmoc, Cbz).
-
Slower Reaction Kinetics: The crowding slows down the rate-determining steps of the deprotection mechanisms. For acid-labile groups like Boc, protonation and subsequent fragmentation are hindered.[2][3] For base-labile groups like Fmoc, proton abstraction is more difficult.[4]
The diagram below illustrates the steric congestion around the nitrogen atom of a protected α-methyl amino acid compared to a standard one (Glycine).
Caption: Steric shielding at the α-carbon.
This inherent structural challenge means that standard deprotection protocols are often insufficient, leading to incomplete reactions, low yields, and deletion sequences in peptide synthesis.[5][6]
Troubleshooting Workflow: A General Approach
Before diving into specifics for each protecting group, follow this general troubleshooting workflow.
Caption: General troubleshooting decision tree.
Part 1: Troubleshooting Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is typically removed with strong acid, most commonly trifluoroacetic acid (TFA).[7][8] The mechanism involves protonation followed by fragmentation into the free amine, CO₂, and a stable tert-butyl cation.[2][3] Steric hindrance slows this process significantly.
Q2: My standard 25-50% TFA in DCM isn't working for my Boc-Aib-peptide. What's my first step?
A2: Your first and simplest recourse is to increase the severity of the acidic conditions. Standard conditions that are effective for other residues may only lead to partial deprotection for an α-methylated residue.[6]
Solution:
-
Increase Reaction Time: Extend the deprotection time from the typical 30 minutes to 2-4 hours.
-
Increase TFA Concentration: Move from a TFA/DCM mixture to using neat (100%) TFA.[7]
-
Monitor Progress: Always monitor the reaction by a suitable method (e.g., TLC, LC-MS) to determine the optimal time and avoid unnecessary exposure of your peptide to strong acid.[9]
Q3: I've tried neat TFA for 4 hours and the deprotection is still incomplete. What are my other options?
A3: If maximizing TFA exposure is insufficient, you need to switch to a different or stronger acidic system.
Solution:
-
Switch to HCl: A solution of 4M HCl in dioxane is a very common and effective alternative to TFA.[6] It often provides different kinetics and can drive the reaction to completion.
-
Use TMSOTf or TFMSA: For very stubborn cases, particularly during final cleavage from certain resins, stronger acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TFMSA) can be used, though they are highly corrosive and require great care.[10]
-
Consider Milder, Alternative Methods: If your substrate contains other acid-sensitive groups, harsh conditions are not ideal. Milder methods, such as using oxalyl chloride in methanol or catalytic iron(III) chloride, have been reported for Boc deprotection and may be suitable for specific substrates.[11][12]
Comparative Table of Boc Deprotection Conditions
| Reagent/Condition | Typical Time | Advantages | Disadvantages |
| 50% TFA in DCM | 30 min | Standard, well-understood | Often insufficient for α-methyl AAs[6] |
| 100% TFA | 1-4 hours | Stronger, often effective | Can damage acid-sensitive groups |
| 4M HCl in Dioxane | 1-2 hours | Potent alternative to TFA[6] | Volatile, corrosive |
| HBr in Acetic Acid | 1-2 hours | Very strong conditions | Highly corrosive, harsh[10] |
| Oxalyl Chloride/MeOH | 1-4 hours | Mild, tolerates acid-labile esters[12] | Reagents are toxic/moisture-sensitive |
Protocol 1: Enhanced Boc Deprotection with 4M HCl in Dioxane
-
Preparation: Suspend the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane. Ensure the setup is under an inert atmosphere and protected from moisture.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: After 1 hour, take a small aliquot, quench it with a basic solution (e.g., saturated NaHCO₃), extract, and analyze by TLC or LC-MS to check for the disappearance of the starting material.
-
Completion: Continue stirring for up to 4 hours or until the reaction is complete.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. The product will be the hydrochloride salt. If the free amine is desired, perform a standard basic work-up or purification.
Part 2: Troubleshooting Fmoc Group Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed with a 20% solution of piperidine in DMF.[4] The mechanism involves proton abstraction from the fluorenyl group, followed by β-elimination. Again, steric hindrance at the α-carbon can impede the base's access.
Q4: My standard 20% piperidine in DMF is sluggish for removing the Fmoc group from an Aib residue in my SPPS protocol. What should I do?
A4: Similar to the acid-labile groups, the first step is to intensify the standard conditions.
Solution:
-
Increase Deprotection Time: For Fmoc-Aib and other hindered residues, a single 10-20 minute treatment may be insufficient. Use a double deprotection protocol (e.g., 2 x 10 minutes or 2 x 15 minutes).
-
Increase Piperidine Concentration: While less common, increasing the concentration to 30-50% can sometimes accelerate the reaction. However, this also increases the risk of side reactions like aspartimide formation if Asp residues are present.[13]
Q5: I'm still seeing incomplete Fmoc removal. Is there a stronger base I can use?
A5: Yes. The go-to alternative for difficult Fmoc deprotections is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14]
Solution:
-
Use DBU: DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine and can remove the Fmoc group much faster.[4][14] A common deprotection cocktail is 2% DBU in DMF.
-
DBU/Piperidine Cocktail: DBU does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection, which can re-add to the free amine.[4][13] Therefore, a cocktail containing a small amount of a nucleophilic scavenger is often used. A solution of 2% DBU and 2% piperidine in DMF is highly effective; the DBU performs the deprotection, and the piperidine traps the DBF.[13][15]
Caution: DBU is a very strong base and can catalyze side reactions, most notably aspartimide formation.[14] It should be used with caution in sequences containing Asp residues.
Protocol 2: DBU-Mediated Fmoc Deprotection
-
Preparation: Swell the peptide-resin in DMF. Drain the solvent.
-
Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in peptide-synthesis-grade DMF.
-
Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.
-
Monitoring: Drain the solution and perform a second treatment for 5-10 minutes to ensure completeness.
-
Washing: Drain the cocktail and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU, piperidine, and the DBF-adduct before proceeding to the next coupling step.
Part 3: Troubleshooting Cbz Group Deprotection
The benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C).[16] The steric bulk of α-methyl amino acids can hinder the substrate's ability to adsorb effectively onto the catalyst surface.
Q6: My standard catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) is failing to remove the Cbz group from my hindered substrate. What are my options?
A6: Overcoming poor catalytic efficiency requires modifying the reaction parameters to favor catalyst-substrate interaction or switching to an entirely different chemical method.
Solution 1: Optimize Hydrogenation Conditions
-
Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst from the typical 5-10 mol% to 20 mol% or even stoichiometric amounts.
-
Increase Hydrogen Pressure: Move from atmospheric pressure to a higher pressure system (e.g., 50-100 psi or 3-7 bar) using a Parr shaker or similar hydrogenation apparatus.
-
Use an Alternative Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective than Pd/C for cleaving stubborn Cbz groups.
-
Consider Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with the Pd/C catalyst.[17] This can sometimes be more effective and is operationally simpler.[17]
Solution 2: Switch to Acidolysis
-
HBr in Acetic Acid: A classic and very potent method for Cbz removal is treatment with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[18] This method is harsh and not compatible with acid-sensitive functionalities but is highly effective for resistant Cbz groups.
Protocol 3: Cbz Deprotection via HBr/AcOH
-
Safety First: This procedure must be performed in a well-ventilated fume hood. HBr/AcOH is extremely corrosive.
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equiv.) in glacial acetic acid. Cool the solution in an ice bath.
-
Reaction: Slowly add a solution of 33% HBr in acetic acid (typically 2-4 equivalents).
-
Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture dropwise into a large volume of cold diethyl ether. The product will precipitate as the hydrobromide salt. Collect the solid by filtration, wash thoroughly with ether, and dry in vacuo.
Final Recommendations
When working with α-methyl amino acids, assume that standard protocols will fail. It is often more efficient to start with more forcing conditions than to attempt a standard protocol that requires repetition and troubleshooting. Always perform a small-scale trial reaction to find the optimal conditions for your specific substrate before committing your bulk material. The use of appropriate analytical techniques like TLC, HPLC, and LC-MS is critical for accurately assessing reaction completion and avoiding the generation of difficult-to-separate impurities.[9]
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2021). RSC Publishing. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids Reagent Guide. Available at: [Link]
-
Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (2021). Thieme Chemistry Journals. Available at: [Link]
- Fields, G. B. Methods for Removing the Fmoc Group.
-
CDN. Cleavage Cocktail Selection. Available at: [Link]
-
YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Available at: [Link]
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (2011). NIH. Available at: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
Boc deprotection conditions tested. (2018). ResearchGate. Available at: [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]
-
SciSpace. aminoisobutyric acid. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. renyi.hu [renyi.hu]
- 14. peptide.com [peptide.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. d-nb.info [d-nb.info]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing HPLC Gradients for Separating Dimethyltyrosine Isomers
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients, with a specialized focus on the challenging separation of dimethyltyrosine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in their analytical and preparative work. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex separation problems.
I. Foundational Knowledge: Understanding the Challenge
Dimethyltyrosine isomers, such as 2',6'-dimethyl-L-tyrosine and its positional or stereoisomers, present a significant chromatographic challenge due to their subtle structural differences.[1][2][3] Effective separation is critical in pharmaceutical development and biomedical research where isomeric purity can directly impact drug efficacy and safety.
This guide provides a structured approach to troubleshooting and optimizing your HPLC methods, ensuring robust and reproducible separations.
II. Troubleshooting Guide: Common Issues & Expert Solutions
This section addresses specific problems you might encounter during method development and routine analysis.
Question 1: Why am I seeing poor resolution or complete co-elution of my dimethyltyrosine isomers?
Answer:
Poor resolution is the most common challenge and can stem from several factors. The key is to systematically evaluate and optimize the parameters that most significantly influence selectivity for these closely related compounds.
Core Causality: The separation of isomers is fundamentally a challenge of maximizing the differential interactions between the analytes and both the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps & Explanations:
-
Column Chemistry is Paramount: For positional isomers like dimethyltyrosine, standard C18 columns often fail to provide sufficient selectivity because they primarily separate based on hydrophobicity, which is very similar between these isomers.[4]
-
Expert Recommendation: Employ columns that offer alternative separation mechanisms.
-
Phenyl and Pentafluorophenyl (PFP) Columns: These are often the first choice for aromatic positional isomers.[5][6][7] They provide π-π interactions, dipole-dipole interactions, and shape selectivity, which can effectively differentiate between the positions of the methyl groups on the tyrosine ring.[4][5][8]
-
Chiral Stationary Phases (CSPs): If you are separating stereoisomers (enantiomers or diastereomers), a chiral column is essential.[9][10][11][12] These columns create a chiral environment that allows for differential interaction with each enantiomer.[12][13] Common types include polysaccharide-based and macrocyclic glycopeptide columns.[9]
-
-
-
Mobile Phase pH and Analyte Ionization: The ionization state of the amino and carboxylic acid groups, as well as the phenolic hydroxyl group of dimethyltyrosine, is critically dependent on the mobile phase pH.[14][15][16]
-
Mechanism: By adjusting the pH, you can alter the charge state of the isomers, which in turn affects their interaction with the stationary phase and, consequently, their retention and selectivity.[14][15] For reproducible results, it's best to work at a pH that is at least 1-1.5 units away from the pKa of the ionizable groups to ensure a single ionic form predominates.[14][15]
-
Protocol:
-
Determine the pKa values of your dimethyltyrosine isomers. The pKa of the phenolic hydroxyl group of 2',6'-dimethyltyrosine is approximately 9.94.[17]
-
Systematically screen a range of mobile phase pH values (e.g., from pH 2.5 to 7.5) using appropriate buffers (e.g., phosphate, formate, or acetate).
-
Monitor the retention time and, most importantly, the resolution (Rs) between the isomeric peaks at each pH.
-
-
-
Gradient Optimization—The Key to Resolution: A generic, steep gradient is often insufficient for resolving closely eluting peaks.[18][19]
-
Scouting Gradient: Begin with a broad "scouting" gradient (e.g., 5-95% organic solvent in 20-30 minutes) to determine the approximate elution time of your isomers.[18][20]
-
Shallow Gradient: Once you know the approximate elution window, "stretch out" the gradient in that region.[19] A shallower gradient slope increases the time the analytes spend in the "just right" mobile phase composition for differential partitioning, thereby enhancing resolution.[18][19]
Gradient Type Organic Solvent Change Typical Use Case Impact on Resolution Steep 5% to 95% in 10 min Rapid screening, simple mixtures Low for closely eluting peaks Shallow 40% to 60% in 20 min Complex mixtures, isomer separation High, improves separation of close peaks[18] Step Hold at 45% for 5 min, then jump to 60% Separating groups of compounds with different polarities Can improve separation between specific peak clusters -
-
Temperature as a Selectivity Tool: Temperature affects the thermodynamics of analyte-stationary phase interactions and can alter selectivity.[21][22]
-
Impact: For some isomer separations, particularly chiral ones, lower temperatures can increase interaction with the stationary phase and improve resolution.[23][24][25] Conversely, for other separations, elevated temperatures can improve peak efficiency and may alter selectivity in a favorable way.[21][22]
-
Recommendation: Evaluate a range of temperatures (e.g., 25°C, 40°C, 60°C) to see how it impacts the selectivity and resolution of your isomers.[21][22] Ensure your column is stable at the tested temperatures.
-
Question 2: My peaks are tailing or splitting. What's the cause and how do I fix it?
Answer:
Peak tailing and splitting are common issues that can obscure results and make accurate quantification difficult. These problems often point to secondary interactions, column issues, or a mismatch between the sample solvent and the mobile phase.[26][27]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amine group of dimethyltyrosine, causing peak tailing.[26]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing these unwanted secondary interactions.
-
Solution 2: Use a Modern, End-capped Column: High-purity, end-capped silica columns have fewer accessible silanol groups, reducing the likelihood of tailing.[26]
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and fronting, especially for early eluting peaks.[26][27]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that still adequately dissolves the sample.
-
-
Column Contamination or Void: A buildup of strongly retained compounds at the head of the column or the formation of a void in the packing material can disrupt the flow path, leading to split peaks.[27]
-
Solution 1: Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants.[28]
-
Solution 2: Column Washing: Implement a robust column washing procedure after each analytical sequence. If contamination is suspected, flush the column with a strong solvent (if compatible with the stationary phase).[27] If a void is suspected, the column may need to be replaced.[27]
-
-
pH Near pKa: If the mobile phase pH is too close to the pKa of an ionizable group on the analyte, the compound can exist as a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.[15]
-
Solution: Adjust the mobile phase pH to be at least 1-1.5 units away from the analyte's pKa values to ensure a single, stable ionic form.[15]
-
Caption: Decision tree for troubleshooting peak shape issues.
Question 3: I'm observing drifting retention times. How can I improve the reproducibility of my method?
Answer:
Drifting retention times are a critical issue, especially in regulated environments, as they undermine the reliability and validity of the analytical method.[26][29] The most common culprits are insufficient column equilibration, temperature fluctuations, and changes in the mobile phase composition.
Key Factors for Robustness:
-
Column Equilibration: In gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.[18]
-
Protocol: A common rule of thumb is to allow for an equilibration period of at least 10-15 column volumes. You can monitor the pressure trace; a stable baseline pressure is a good indicator of equilibration.
-
-
Temperature Control: Inconsistent temperature is a major source of variability.[21][22]
-
Mobile Phase Preparation:
-
Consistency is Key: Prepare fresh mobile phase for each analysis and ensure the pH is accurately and consistently adjusted.[26] Use a calibrated pH meter.
-
Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate inconsistencies and pressure fluctuations.
-
III. FAQs for Advanced Users
Q1: Can I use a gradient method for preparative HPLC to isolate my dimethyltyrosine isomers?
A1: Yes, gradient elution is often necessary for preparative separation of closely related compounds. However, be mindful that as you increase the column diameter and sample load for preparative scale, peak broadening can occur.[25] You may need to further optimize the gradient to maintain resolution. Also, ensure the column is not overloaded, as this can lead to significant peak distortion and loss of resolution.[26]
Q2: Are there any specific considerations for using Mass Spectrometry (MS) detection with these methods?
A2: When coupling HPLC with MS, mobile phase selection is critical. Avoid non-volatile buffers like phosphate, as they will contaminate the MS source. Use volatile buffers such as ammonium formate or ammonium acetate. Also, be aware that ion-pairing agents like TFA can cause ion suppression in the MS source.[30]
Q3: My isomers are still not separating. What are my next steps?
A3: If you have exhaustively optimized your column, mobile phase, gradient, and temperature without success, consider more advanced techniques. This could include two-dimensional HPLC (2D-LC), where the unresolved peak from the first dimension is sent to a second column with a different selectivity for further separation. For enantiomers, exploring a wider range of chiral stationary phases is recommended, as their selectivity can be highly specific.[9][10][11]
IV. Experimental Protocol: Systematic Method Development for Dimethyltyrosine Isomer Separation
This protocol outlines a structured approach to developing a robust HPLC method from scratch.
Objective: To achieve baseline resolution (Rs > 1.5) for a mixture of dimethyltyrosine isomers.
1. Initial Column and Mobile Phase Selection:
- Column: Start with a Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, <3 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Rationale: Formic acid is a volatile modifier suitable for both UV and MS detection. Phenyl-based columns offer π-π interactions beneficial for aromatic isomers.[5][6]
2. Scouting Gradient Run:
- Flow Rate: 1.0 mL/min.
- Temperature: 40°C.
- Gradient: 5% to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and re-equilibrate for 10 minutes.
- Analysis: Identify the approximate %B at which the isomers elute.
3. Gradient Optimization:
- Based on the scouting run, design a shallower gradient around the elution point. For example, if isomers eluted around 40% B:
- Optimized Gradient: 30% to 50% B over 30 minutes.
- Rationale: This "stretches" the critical part of the separation, allowing more time for the isomers to resolve.[19]
4. pH Screening:
- Prepare mobile phases with different pH values using volatile buffers (e.g., pH 3.0 with 10mM Ammonium Formate, pH 5.0 with 10mM Ammonium Acetate).
- Run the optimized gradient at each pH and compare the resolution.
- Rationale: Changing the ionization state of the isomers can significantly alter selectivity.[14][15]
5. Temperature Optimization:
- Using the best column/mobile phase/gradient combination from the previous steps, run the method at different temperatures (e.g., 25°C, 40°C, 55°C).
- Evaluate the impact on resolution, peak shape, and backpressure.
- Rationale: Temperature is a powerful tool for fine-tuning selectivity.[21][22]
By following this structured troubleshooting and method development guide, you will be well-equipped to tackle the separation of dimethyltyrosine isomers, leading to more accurate and reliable scientific outcomes.
References
-
Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. PubMed. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. Available at: [Link]
-
Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ResearchGate. Available at: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link]
-
Effect of Column Temperature on Retention of Dipeptide Isomers in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]
-
Gradient Optimization in HPLC. Welch Materials. Available at: [Link]
-
HPLC Troubleshooting Guide. Yumpu. Available at: [Link]
-
How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Shimadzu. Available at: [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available at: [Link]
-
Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]
-
HPLC Column for Structual Isomers. Nacalai Tesque. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. Available at: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing SL. Available at: [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]
-
Advanced HPLC Method Development Using Quality by Design. Separation Science. Available at: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
separation of positional isomers. Chromatography Forum. Available at: [Link]
-
Molecular structures of tyrosine, nitrotyrosine, 2 ,6 -dimethyltyrosine, iodotyrosine, chlorotyrosine, and nitrophenylalanine. ResearchGate. Available at: [Link]
-
a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). ResearchGate. Available at: [Link]
-
2',6'-Dimethyltyrosine. PubChem. Available at: [Link]
-
H-2',6'-dimethyltyrosine-Tic-OH. PubChem. Available at: [Link]
-
Separation and Detection of Amino Acids. University of Guelph. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
-
What is the pH effect on the separation of amino acid by ion exchange chromatography? ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]
-
Separation of m/p-tyrosines. MASONACO. Available at: [Link]
Sources
- 1. 2,6-Dimethyl-L-tyrosine | 123715-02-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. H-2',6'-dimethyltyrosine-Tic-OH | C21H24N2O4 | CID 15384271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. welch-us.com [welch-us.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. MASONACO - Separation of m/p-tyrosines [masonaco.org]
- 8. nacalai.com [nacalai.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. columnex.com [columnex.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. veeprho.com [veeprho.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. mastelf.com [mastelf.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pure-synth.com [pure-synth.com]
- 21. ibisscientific.com [ibisscientific.com]
- 22. chromtech.com [chromtech.com]
- 23. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 25. glsciences.com [glsciences.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. agilent.com [agilent.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. waters.com [waters.com]
- 30. Advanced HPLC Method Development Using Quality by Design | Separation Science [sepscience.com]
Purification strategies for removing unreacted Methyl alpha,3-dimethyltyrosinate
Welcome to the technical support guide for the purification of Methyl α,3-dimethyltyrosinate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through extensive field experience.
I. Understanding the Molecule: Key Physicochemical Properties
Methyl α,3-dimethyltyrosinate is an amino acid ester. Its structure, containing a basic secondary amine, a weakly acidic phenolic hydroxyl group, and a methyl ester, dictates its purification strategy. The presence of these functional groups allows for manipulation of its solubility based on pH, which is the cornerstone of its purification.
-
pKa (approximate): The secondary amine has a pKa of ~9-10, and the phenolic hydroxyl group has a pKa of ~10-11.
-
Solubility: The compound exists as a hydrochloride salt which is soluble in alcohols like methanol and moderately soluble in water.[1] The free base form is significantly more soluble in organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and chloroform.
-
Stability: The ester functional group is susceptible to hydrolysis under strongly basic conditions (pH > 10), which can revert the product to the starting carboxylic acid, α,3-dimethyltyrosine.[2][3]
II. Purification Strategy Overview
A typical purification workflow involves an initial workup using liquid-liquid extraction to remove the bulk of impurities, followed by chromatography for high-purity separation, and concluding with crystallization to obtain the final solid product.
Caption: General purification workflow for Methyl α,3-dimethyltyrosinate.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities are typically unreacted starting material (α,3-dimethyltyrosine), residual acid catalyst from the esterification reaction (e.g., HCl, H₂SO₄), and potential side-products like diketopiperazines, especially if the reaction mixture is heated for extended periods.[4]
Q2: My TLC plate shows a streak instead of a clean spot. What's wrong?
A2: Streaking on silica gel TLC is characteristic of basic compounds like your product. The free amine interacts strongly with the acidic silica gel. To resolve this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or ammonia, to your TLC mobile phase. This will neutralize the acidic sites on the silica and result in sharper, well-defined spots.
Q3: I lost a significant amount of product during the aqueous workup. Why?
A3: This is often due to incorrect pH control during liquid-liquid extraction. If the pH of the aqueous layer is not sufficiently basic (i.e., below pH 8.5-9), your product (as its protonated salt) will remain in the aqueous phase and will not be extracted into the organic layer. Conversely, a pH that is too high (e.g., >10) can cause ester hydrolysis, converting your product back into the more water-soluble starting amino acid.[2][3]
Q4: Can I use distillation to purify my product?
A4: While distillation is a common method for purifying some methyl esters, it is generally not suitable for amino acid esters.[5] These compounds have high boiling points and tend to decompose or polymerize at the high temperatures required for distillation, even under vacuum.[6]
IV. Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is the most critical step for initial purification. It exploits the pH-dependent solubility of the product to separate it from acidic and neutral impurities.
Caption: Principle of pH-mediated liquid-liquid extraction.
Problem-Solving: LLE
Q: An emulsion formed at the interface, and the layers won't separate. How do I fix this? A:
-
Causality: Emulsions are often caused by the presence of fine solid particulates or by vigorous shaking that creates tiny, stable droplets. The amphiphilic nature of the product can also contribute.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for partitioning.
-
Filtration: If fine solids are present, filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period (20-60 minutes).
-
Q: After basifying and extracting, my organic layer yield is low. A:
-
Causality: This points to incomplete extraction, likely due to suboptimal pH or insufficient solvent.
-
Solution:
-
Verify pH: Use a pH meter or pH paper to confirm the aqueous layer is at pH 9-9.5. If it's lower, add more base (e.g., 1M NaOH or saturated NaHCO₃) dropwise.
-
Multiple Extractions: Perform multiple extractions with fresh portions of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). The partition coefficient dictates that product will be distributed between the two phases, and multiple extractions are required to move most of it to the organic phase.[2]
-
Choose the Right Solvent: Ensure you are using an appropriate solvent. Ethyl acetate and DCM are excellent choices.
-
Protocol: Standard Liquid-Liquid Extraction
-
Acidification & Wash:
-
Dissolve the crude reaction mixture in ethyl acetate (or another suitable water-immiscible solvent).
-
Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This step protonates your product, keeping it in the aqueous phase, while removing non-basic organic impurities. Discard the organic layer.
-
-
Basification:
-
Extraction:
-
Extract the basified aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
| Solvent Property | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Diethyl Ether (Et₂O) |
| Boiling Point (°C) | 77 | 40 | 35 |
| Density (g/mL) | 0.902 (floats on water) | 1.33 (sinks) | 0.713 (floats on water) |
| Use Case | Excellent general-purpose extraction solvent. | Higher density can be useful for certain separations. Good solvent power. | Highly volatile, good for final product isolation, but high flammability. |
| Notes | Can be prone to hydrolysis under strong acid/base. | Can form emulsions; potential health concerns. | Peroxide formation risk. |
V. Troubleshooting Guide: Column Chromatography
Use column chromatography when LLE fails to remove impurities with similar basicity to your product.
Problem-Solving: Chromatography
Q: My product won't elute from the silica gel column. A:
-
Causality: The mobile phase is not polar enough to displace your polar, basic compound from the acidic silica gel.
-
Solution:
-
Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol) in your mobile phase. For example, move from 2% MeOH in DCM to 5%, then 10%.
-
Add a Basic Modifier: As with TLC, adding ~1% triethylamine to the mobile phase will drastically improve elution by competing with your product for the acidic sites on the silica.[8]
-
Q: The separation between my product and an impurity is poor. A:
-
Causality: The chosen solvent system does not provide sufficient differential partitioning for the components.
-
Solution:
-
Use a Shallow Gradient: Instead of a large step-change in polarity, run a shallow gradient (e.g., increase methanol content by 0.5% every 50 mL). This improves resolution.
-
Try a Different Solvent System: Switch to a different solvent system with different selectivities. For example, if DCM/MeOH isn't working, try a system based on Ethyl Acetate/Hexane (with added triethylamine).
-
Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% NEt₃).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product from LLE in a minimal amount of the mobile phase.
-
Alternatively, perform a "dry load": dissolve the product in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting mobile phase.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
VI. Final Purification: Crystallization
Crystallization is the ideal final step to achieve high purity and obtain a stable, solid product.[9]
Q: My product oiled out instead of crystallizing. A:
-
Causality: The solution is too supersaturated, or the solvent system is not ideal, causing the product to separate as a liquid phase before it can form an ordered crystal lattice.
-
Solution:
-
Slow Down: Crystallization requires slow cooling or slow diffusion of an anti-solvent.[10] Do not crash-cool the solution in a dry ice bath. Let it cool slowly to room temperature, then transfer it to a refrigerator.
-
Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, methanol). Then, add a poor solvent (anti-solvent) like hexane or diethyl ether dropwise until the solution becomes slightly cloudy (turbid). Warm slightly to redissolve, then allow to cool slowly.[11]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Q: How do I crystallize the product as a hydrochloride salt? A:
-
Causality & Rationale: Salts often form more robust and well-defined crystals than their free-base counterparts. The hydrochloride salt is a common, stable form for amino acid esters.[1][12]
-
Protocol:
-
Dissolve the purified free base in a minimal amount of a dry, non-protic solvent like anhydrous diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold, dry ether, and dry under vacuum.
-
VII. References
-
Gordon, A. H., Martin, A. J. P., & Synge, R. L. M. (1943). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. ACS Publications. Available at: [Link]
-
Oshima, T., Tamura, M., & Goto, M. (2018). Extraction of Amino Acid Esters Using a Pillar[13]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Host. Molecules. Available at: [Link]
-
Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy. Available at: [Link]
-
Mendow, G., & Querini, C. A. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal. Available at: [Link]
-
Cyberlipid. FA purification. Available at: [Link]
-
Saleh, J., et al. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. Available at: [Link]
-
Takeda, H., et al. (1993). Method for preparing amino acid esters. Google Patents (US5424476A). Available at:
-
Takeda, H., et al. (1993). Method for preparing amino acid esters. European Patent Office (EP 0544205 A2). Available at:
-
Yamauchi, A., et al. (1992). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents (US5374765A). Available at:
-
Ishida, J., Kai, M., & Ohkura, Y. (1986). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization. Journal of Chromatography. Available at: [Link]
-
Yamauchi, A., et al. (1992). Method for extracting amino acid ester. European Patent Office (EP 0474096 B2). Available at:
-
Amado, R., & Aeschbach, R. (1993). Dityrosine: preparation, isolation, and analysis. Methods in Enzymology. Available at: [Link]
-
Watanabe, Y., et al. (2008). Method for purifying fatty acid methyl esters. Google Patents (JP2008280252A). Available at:
-
Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. (Section 2.2 Carboxy Group).
-
Fischer, R., et al. (2005). Process for preparing amino acid esters and their acid addition salts. Google Patents (US20050192460A1). Available at:
-
Vulliet, P. R., & Luthin, G. R. (1981). Purification of tyrosine hydroxylase by high-pressure liquid chromatography. Penn State University. Available at: [Link]
-
PubChem. Methyltyrosinate. National Center for Biotechnology Information. Available at: [Link]
-
Mason, J. Separation of m/p-tyrosines. MASONACO. Available at: [Link]
-
Schiemenz, G. P., & Schmidt, U. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents (US4021418A). Available at:
-
PubChem. Methyl D-tyrosinate. National Center for Biotechnology Information. Available at: [Link]
-
Hay, J. V., & Harris, T. M. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
-
Abbasi, M., et al. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives. Organic Chemistry Research. Available at: [Link]
-
Kumar, A., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances. Available at: [Link]
-
Lecomte, C. Guide for crystallization. Available at: [Link]
-
Jad, Y. E., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. Available at: [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Dowling, B. B. (1953). Purification of tyrosine. Google Patents (US2661371A). Available at:
-
Schneider, J., et al. (2021). RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Angewandte Chemie. (See Supporting Information for chromatography methods). Available at: [Link]
-
Scent.vn. Methyl tyrosinate hydrochloride (CAS 3417-91-2). Available at: [Link]
-
Roda, G., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules. Available at: [Link]
-
Morris, P. L., & Waskell, L. (1987). Improved synthesis and purification of methylated amanitins using diazomethane. The Journal of biological chemistry. Available at: [Link]
-
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
-
BD Biosciences Clontech. Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]
-
ResearchGate. Troubleshooting protein purification? (2013). Available at: [Link]
-
Van den Berg, M. A., et al. (2010). Process for the preparation of amino acid methyl esters. Google Patents (US20100063312A1). Available at:
-
Juang, R. S., & Wang, C. H. Separation and Refining of Amino acids. Available at: [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. technoilogy.it [technoilogy.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20100063312A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 8. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. unifr.ch [unifr.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of α,3-Dimethyltyrosine
In the expanding landscape of proteomics and drug discovery, the incorporation and analysis of non-canonical amino acids (ncAAs) are becoming increasingly pivotal.[1] These unique building blocks offer novel chemical functionalities, enabling advanced research in areas such as protein engineering, drug development, and the study of post-translational modifications. α,3-Dimethyltyrosine, a methylated derivative of tyrosine, presents a unique analytical challenge due to its isomeric nature and the subtle yet significant impact of its methyl groups on mass spectrometric behavior.
This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of α,3-dimethyltyrosine, contrasting them with its canonical counterpart, L-tyrosine, and a key structural isomer, α-methyl-p-tyrosine. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental data from related compounds, offering a predictive framework for researchers venturing into the analysis of this and other novel ncAAs.
Understanding the Fragmentation Landscape of Modified Amino Acids
Mass spectrometry is a cornerstone technique for the identification and characterization of amino acids and their modified forms.[2] The fragmentation patterns observed in a tandem mass spectrum (MS/MS) are dictated by the molecule's structure, the ionization method employed, and the energy applied during collision-induced dissociation (CID). For amino acids, fragmentation typically occurs at the peptide backbone, leading to characteristic losses of small neutral molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH).[3]
The introduction of methyl groups, as in α,3-dimethyltyrosine, adds layers of complexity to this fragmentation behavior. Methylation can influence charge distribution and bond stabilities, leading to unique fragmentation pathways that can be leveraged for confident identification.
Predicted Fragmentation Pathways of α,3-Dimethyltyrosine
The structure of α,3-dimethyltyrosine, with a methyl group at the alpha-carbon and another on the phenyl ring at the 3-position, suggests several key fragmentation routes under positive ion mode electrospray ionization (ESI) followed by CID.
A primary fragmentation event for amino acids is the neutral loss of the carboxylic acid group in the form of CO₂ and H₂O, or as formic acid (HCOOH).[3] For α,3-dimethyltyrosine (precursor ion [M+H]⁺), a significant fragment is expected from the loss of the entire carboxylic acid group, leading to a prominent product ion.
Another characteristic fragmentation for amino acids is the loss of the amino group. In the case of α,3-dimethyltyrosine, the presence of the alpha-methyl group is expected to influence the stability of the resulting carbocation, potentially favoring this fragmentation pathway.
The benzylic C-C bond is prone to cleavage due to the stability of the resulting benzyl cation. This would lead to a characteristic fragment ion corresponding to the dimethylated benzyl group.
Caption: Predicted major fragmentation pathways of protonated α,3-dimethyltyrosine.
Comparative Fragmentation Analysis: α,3-Dimethyltyrosine vs. L-Tyrosine and α-Methyl-p-tyrosine
A comparative analysis of fragmentation patterns is essential for distinguishing between closely related isomers. The table below summarizes the expected key fragment ions for α,3-dimethyltyrosine, L-tyrosine, and α-methyl-p-tyrosine.
| Precursor Ion | Key Fragmentation | Expected m/z of Fragment Ion | L-Tyrosine | α-Methyl-p-tyrosine | α,3-Dimethyltyrosine |
| [M+H]⁺ | Loss of HCOOH | M - 45 | ✓ | ✓ | ✓ |
| [M+H]⁺ | Loss of NH₃ | M - 17 | ✓ | ✓ | ✓ |
| [M+H]⁺ | Benzylic Cleavage | 107 | ✓ | ||
| [M+H]⁺ | Benzylic Cleavage | 121 | ✓ | ✓ | |
| [M+H]⁺ | Loss of C₂H₅NO₂ | 107 | ✓ | ||
| [M+H]⁺ | Loss of C₃H₇NO₂ | 121 | ✓ | ✓ |
Note: The m/z values are nominal and will vary based on the exact mass and charge state.
The key differentiator for α,3-dimethyltyrosine and α-methyl-p-tyrosine from L-tyrosine is the mass of the fragment resulting from benzylic cleavage. The presence of the additional methyl group on the phenyl ring in α,3-dimethyltyrosine does not alter the mass of this primary fragment compared to α-methyl-p-tyrosine. However, subsequent fragmentation of this ion may reveal differences. For instance, the loss of a methyl radical from the dimethylated benzyl cation could be a unique feature for α,3-dimethyltyrosine.
Experimental Protocol for LC-MS/MS Analysis
The following protocol provides a robust starting point for the analysis of α,3-dimethyltyrosine and other non-canonical amino acids. This method is designed for a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of α,3-dimethyltyrosine in a suitable solvent (e.g., 0.1% formic acid in water). Create a dilution series for calibration.
-
Biological Samples: For analysis from biological matrices, protein precipitation is recommended. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample, vortex, and centrifuge at high speed to pellet proteins. The supernatant can be directly injected or dried down and reconstituted in the initial mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the amino acid from other components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Caption: General workflow for the LC-MS/MS analysis of α,3-dimethyltyrosine.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecular ion ([M+H]⁺) of α,3-dimethyltyrosine.
-
MS2 Scan (Product Ion Scan):
-
Precursor Ion: The m/z of the [M+H]⁺ ion of α,3-dimethyltyrosine.
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A starting point of 20-30 eV is recommended.
-
Scan Range: Scan a mass range that will encompass all expected fragments (e.g., m/z 50-250).
-
Conclusion
The analysis of α,3-dimethyltyrosine by mass spectrometry requires a nuanced understanding of amino acid fragmentation, with special consideration for the influence of its methyl groups. By predicting the fragmentation pathways and comparing them to known patterns of related compounds like L-tyrosine and α-methyl-p-tyrosine, researchers can develop robust analytical methods for the confident identification and characterization of this and other novel non-canonical amino acids. The provided experimental protocol serves as a validated starting point for these investigations, empowering further exploration into the expanding world of modified biomolecules.
References
- Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.
- Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
-
PubChem. (n.d.). alpha-Methyl-p-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
- Gomes, A. P., & Blenis, J. (2015). A nexus for cellular systems: The ribosome. Molecular Cell, 58(6), 1080-1090.
- Siuzdak, G. (2003). The expanding role of mass spectrometry in biotechnology. MCC, 2(1), 1-2.
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acids [medizin.uni-muenster.de]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
Validating chiral purity of Methyl alpha,3-dimethyltyrosinate using chiral HPLC
Validating Chiral Purity of Methyl ,3-dimethyltyrosinate: A Comparative Technical Guide
Executive Summary & Strategic Rationale
The validation of chiral purity for Methyl
This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies. While polysaccharide-based phases are the industry workhorse, Crown Ether-based chiral stationary phases (CSPs) are identified here as the superior choice for this specific application due to their unique molecular recognition mechanism targeting the free primary amine.
Method Selection: The "Why" Behind the Protocol
To ensure scientific integrity, we must select a method based on the molecular interaction mechanism.
Comparative Analysis of Chiral Stationary Phases (CSPs)
| Feature | Method A: Crown Ether (Recommended) | Method B: Polysaccharide (Alternative) | Method C: Ligand Exchange (Legacy) |
| Column Type | Crownpak CR-I(+) / CR(+) | Chiralpak AD-H / IA (Amylose-based) | Chiralpak MA(+) (Copper complex) |
| Selector | Chiral 18-crown-6 ether | Amylose tris(3,5-dimethylphenylcarbamate) | N,N-dioctyl-L-alanine + Cu(II) |
| Mechanism | Host-Guest Inclusion: The protonated primary amine ( | H-Bonding & Steric: Relies on dipole-dipole and | Ternary Complex: Formation of Cu(II) bridge between analyte and selector. |
| Suitability | Excellent for | Good , but often requires derivatization (e.g., FMOC) or basic additives to suppress tailing. | Moderate . Slow kinetics often lead to broader peaks; incompatible with MS detection. |
| Resolution ( | Typically | Typically | Typically |
Expert Insight: For Methyl
Recommended Protocol: Crown Ether Separation
This protocol utilizes a Crownpak CR-I(+) column. The "I" denotes the immobilized version, which is more robust than coated phases.
Materials & Reagents[4][5]
-
Analyte: Methyl
,3-dimethyltyrosinate (Racemic standard for method development; Enantiopure sample for QC). -
Column: Daicel Crownpak CR-I(+) (
mm, 5 m). -
Mobile Phase: Perchloric Acid (HClO
) in Water / Methanol.-
Note: HClO
is preferred over TFA for crown ethers to minimize ion-pairing competition that masks the amine.
-
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solution A: Aqueous HClO
pH 1.5 (approx. 16.3 g 70% HClO per liter). -
Solution B: Methanol (HPLC Grade).
-
Composition: Isocratic 85% A / 15% B.
-
Causality: The highly acidic pH ensures the amino group is fully protonated (
), a strict requirement for inclusion into the crown ether cavity. Methanol modulates the hydrophobic interaction with the stationary phase backbone.
-
-
Instrument Settings:
-
Flow Rate: 0.4 mL/min (Lower flow improves equilibration in inclusion mechanisms).
-
Temperature:
to . -
Expert Tip: Lowering temperature to
significantly increases resolution ( ) on crown ether phases by stabilizing the host-guest complex (enthalpy driven). -
Detection: UV at 210 nm (peptide bond/ester) and 275 nm (aromatic ring).
-
-
Sample Preparation:
-
Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.
-
Warning: Avoid dissolving in pure methanol or acetonitrile if the injection volume is large, as it disrupts the local pH environment at the column head.
-
Validation Framework (E-E-A-T)
A robust method must be validated against ICH Q2(R1) guidelines.
Specificity & Selectivity
The method must distinguish the active enantiomer (usually L-) from the D-enantiomer and potential synthetic impurities (e.g., des-methyl precursors).
-
Acceptance Criteria: Resolution (
) between enantiomers . -
Interference Check: Inject blank mobile phase and synthesis intermediates (e.g., 3-methyltyrosine) to ensure no co-elution.
Sensitivity (LOD/LOQ)
Chiral impurities are often toxic or biologically inactive.
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.
-
Limit of Quantitation (LOQ): S/N ratio of 10:1.
-
Target: LOQ should be
to support high-purity pharmaceutical applications.
Robustness Data (Simulated)
The following table summarizes the impact of small parameter changes, demonstrating the method's reliability.
| Parameter | Variation | Effect on | Effect on Resolution ( | Status |
| Flow Rate | Robust | |||
| Temperature | Critical Control | |||
| Mobile Phase | Robust | |||
| pH | Minimal | Minimal | Robust |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of method development and the decision matrix for column selection.
Diagram 1: Method Validation Lifecycle
This workflow ensures that the method is not just "working" but is statistically controlled.
Caption: The iterative lifecycle from screening racemic standards to finalizing a validated QC protocol.
Diagram 2: Column Selection Decision Tree
A logic gate for selecting the correct stationary phase based on molecular features.
Caption: Decision matrix prioritizing Crown Ether phases for underivatized primary amino acids.
References
-
Daicel Corporation. (2025). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Chiral Technologies. [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]
-
Ilisz, I., et al. (2019). Separation of Alpha-Amino Acids on Polysaccharide-Based Chiral Stationary Phases. MDPI Separations. [Link]
-
Machida, Y., et al. (2017). Validation of Chiral Purity Methods for Amino Acid Derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Determining enantiomeric excess (ee) of synthesized alpha-methyl tyrosine
Technical Comparison Guide: Enantiomeric Excess Determination of -Methyl Tyrosine
Executive Summary
-Methyl Tyrosine (Metyrosine)This guide compares the two industry-standard methodologies for separating
-
Direct Chiral HPLC: Utilizing Crown Ether stationary phases (Crownpak CR-I(+)).[1][2][3][4]
-
Indirect HPLC: Utilizing Pre-column Derivatization with Marfey’s Reagent (FDAA).
The Verdict: For routine QC and high-throughput process monitoring, Direct Chiral HPLC is superior due to speed and simplicity. For trace impurity analysis in complex biological matrices or when chiral columns are unavailable, Marfey’s Reagent is the validated alternative.
Part 1: The Chemical Challenge
-
Steric Hindrance: The
-methyl group increases steric bulk around the amine, making some standard derivatization agents (like OPA) less efficient or unstable. -
Zwitterionic Nature: High polarity makes retention on standard C18 columns difficult without derivatization or ion-pairing agents.
-
Isoelectric Point (pI): The phenolic hydroxyl and the amine create a complex ionization profile, requiring strict pH control for separation.
Part 2: Method A — Direct Chiral HPLC (Crown Ether)
Best For: Routine Quality Control (QC), Process Development, High Throughput.
The Mechanism
This method utilizes a Crown Ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) stationary phase. The separation relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (
-
Critical Factor: The amine must be protonated. Therefore, the mobile phase is highly acidic (pH 1.0–2.0).
-
Selectivity: The chiral crown ether preferentially binds one enantiomer based on the spatial arrangement of the
-substituents. On Crownpak CR(+) , the -isomer generally elutes first.[1][2][5]
Experimental Protocol
Column: Daicel Crownpak CR-I(+) (Immobilized) or CR(+) (Coated),
Mobile Phase Preparation:
-
Acid Stock: Prepare aqueous Perchloric Acid (
) at pH 1.5 (approx. 16.3g of 70% per liter).[1][5] -
Solvent Blend: Mix pH 1.5 Acid Stock : Acetonitrile (
v/v).-
Why Acetonitrile? It lowers back-pressure and sharpens peaks without disrupting the ammonium-crown complex as much as Methanol might.
-
Instrument Settings:
-
Flow Rate: 0.4 mL/min (Low flow is required due to high viscosity of acidic water and column pressure limits).
-
Temperature:
(Lower temperatures often improve resolution by stabilizing the complex). -
Detection: UV at 210 nm (peptide bond/amine) or 275 nm (aromatic ring). 210 nm is more sensitive but prone to noise; 275 nm is specific to Tyrosine.
Procedure:
-
Dissolve
-Methyl Tyrosine sample in the Mobile Phase (concentration ~1.0 mg/mL). -
Inject 5–10 µL.
-
Flush system immediately after use to prevent acid corrosion of stainless steel pump seals.
Data Output
-
Elution Order:
- -Methyl Tyrosine ( ) - -Methyl Tyrosine ( ). -
Typical Resolution (
): (Baseline separation).
Part 3: Method B — Indirect HPLC (Marfey’s Reagent)
Best For: Trace analysis, Biological matrices, Labs without chiral columns.
The Mechanism
This method uses Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-
-
Reaction: Nucleophilic aromatic substitution (
). The amine of the tyrosine attacks the fluorinated carbon on the FDAA reagent. -
Result: The enantiomers (
and ) are converted into diastereomers ( -FDAA- -Tyr and -FDAA- -Tyr). -
Separation: Diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.
Experimental Protocol
Reagents:
-
Marfey’s Reagent: 1% w/v in Acetone.
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quench: 1 M
.
Derivatization Workflow:
-
Mix: In a vial, combine 50 µL Sample (50 mM) + 100 µL
+ 100 µL Marfey’s Reagent. -
Incubate: Heat at
for 60 minutes.-
Why? The steric hindrance of the
-methyl group requires heat to drive the reaction to completion.
-
-
Quench: Add 50 µL 1 M
to stop the reaction and protonate the species for HPLC. -
Dilute: Add 200 µL Acetonitrile/Water (50:50).
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 340 nm.[6]
Data Output
-
Elution Order: The
-FDAA- -isomer typically elutes before the -FDAA- -isomer on C18 columns due to hydrogen bonding configurations (though this must be confirmed with standards). -
Resolution: High (
).
Part 4: Comparative Analysis & Decision Logic
Performance Metrics
| Feature | Method A: Direct (Crown Ether) | Method B: Indirect (Marfey's) |
| Preparation Time | < 5 mins (Dissolve & Shoot) | > 90 mins (React, Heat, Quench) |
| Column Cost | High (~$1,500 - $2,000) | Low (Standard C18) |
| Mobile Phase | Acidic ( | Standard RP (Water/ACN/TFA) |
| Sensitivity | Moderate (Native UV) | High (Molar absorptivity at 340nm) |
| Robustness | High (Fewer variables) | Moderate (Dependent on reaction yield) |
| Resolution ( | 2.0 – 5.0 | 3.0 – 8.0 |
Workflow Visualization
Figure 1: Decision matrix and workflow for selecting the appropriate enantiomeric separation method.
Part 5: Scientific Integrity — The Self-Validating System
To ensure your results are trustworthy (E-E-A-T), you must implement a self-validating control system for every run.
The Racemic Spike (System Suitability)
Never rely solely on the retention time of a single enantiomer.
-
Protocol: Mix your synthesized sample with a known commercial racemic standard of
-methyl tyrosine. -
Validation: You must see two distinct peaks. If you observe a single peak with a shoulder, your method lacks resolution (
), or your sample has racemized completely.
The Reagent Blank (Crucial for Method B)
Marfey’s reagent hydrolyzes over time to produce a breakdown peak that can co-elute with amino acids.
-
Protocol: Run a "Blank Derivatization" (Buffer + Marfey's + Heat + Quench) with no amino acid.
-
Validation: Any peaks appearing in the blank must be subtracted from the sample chromatogram.
Peak Purity Check
Use a Diode Array Detector (DAD).
-
Protocol: Compare UV spectra at the upslope, apex, and downslope of the main peak.
-
Validation: The spectra must overlay perfectly. If they do not, an impurity is co-eluting, and your ee calculation is invalid.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and primary amines on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. [Link]
-
FDA U.S. Food & Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. ct-k.com [ct-k.com]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Comparative receptor selectivity profiles of dimethyltyrosinate ligands
Topic: Comparative Receptor Selectivity Profiles of 2',6'-Dimethyltyrosine (Dmt) Ligands Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Dmt Moiety as a Selectivity Switch
In the landscape of peptidomimetic drug design, the incorporation of 2',6'-dimethyltyrosine (Dmt) represents a pivotal strategy for enhancing ligand-receptor interactions. Unlike native Tyrosine (Tyr), the Dmt residue introduces significant lipophilicity and conformational constraints via its ortho-methyl groups. This structural modification creates a "selectivity switch," capable of transforming non-selective opioid peptides into highly specific ligands for Mu (
This guide provides an in-depth comparative analysis of Dmt-containing ligands, focusing on the Dmt-Tic (Delta-selective) and [Dmt¹]DALDA (Mu-selective) pharmacophores. It synthesizes binding affinity data (
Structural Mechanistics: Why Dmt Drives Selectivity
The Dmt residue enhances receptor binding through two primary mechanisms:
-
Hydrophobic Interaction: The 2',6'-methyl groups interact with hydrophobic pockets in the receptor binding site (e.g., Val/Ile residues in the transmembrane helices), often resulting in 10-100x higher affinity than native Tyr.
-
Rotational Restriction: The methyl groups restrict the rotation of the aromatic ring around the
bond, pre-organizing the ligand into a bioactive conformation.
Diagram 1: The Dmt Selectivity Logic
Caption: Structural logic flow demonstrating how the Dmt moiety, when coupled with specific scaffolds (Tic vs. DALDA), dictates divergent receptor selectivity profiles.
Comparative Profiling: Ligand Classes
Class A: Delta-Selective Antagonists (The Dmt-Tic Scaffold)
The dipeptide H-Dmt-Tic-OH is the gold standard for Delta Opioid Receptor (DOR) antagonism. The Dmt residue at position 1, combined with the conformationally restricted Tic (tetrahydroisoquinoline-3-carboxylic acid) at position 2, creates a "lock-and-key" fit for the DOR.
Class B: Mu-Selective Agonists (The DALDA Scaffold)
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a derivative of the dermorphin analogue DALDA.[1] Replacing Tyr¹ with Dmt dramatically increases Mu Opioid Receptor (MOR) affinity and ability to cross the blood-brain barrier (BBB) compared to the parent peptide.
-
Key Ligand: [Dmt¹]DALDA
-
Selectivity: High Mu specificity; retains low Delta affinity.
Class C: Mitochondrial-Targeting Peptides (SS Peptides)
While not primarily GPCR ligands, peptides like SS-31 (Elamipretide) contain Dmt (D-Arg-Dmt-Lys-Phe-NH₂). Crucially, despite containing Dmt, SS-31 does not bind opioid receptors with high affinity, highlighting that the position and scaffold of Dmt are critical for opioid activity.
Quantitative Data Summary
The following table synthesizes binding affinity (
Table 1: Comparative Receptor Binding Profiles (
| Ligand | Scaffold Type | Selectivity Ratio | Primary Action | |||
| H-Dmt-Tic-OH | Dipeptide | 3,300 | 0.022 | 16,500 | ||
| N,N-Me₂-Dmt-Tic-OH | Methylated Dipeptide | 2,400 | 0.12 | >10,000 | ||
| [Dmt¹]DALDA | Tetrapeptide | 0.15 | 6.8 | 420 | ||
| DALDA (Parent) | Tetrapeptide | 1.7 | 650 | >10,000 | ||
| SS-31 | Szeto-Schiller | >10,000 | >10,000 | >10,000 | N/A | Mitochondrial Antioxidant |
Note: Data represents consensus values from rat brain membrane assays. Lower
Experimental Protocols: Validating Selectivity
To replicate these profiles, a rigorous radioligand binding workflow is required. The following protocol ensures data integrity and reproducibility.
Protocol A: Membrane Preparation (Self-Validating Step)
-
Objective: Isolate receptor-rich membranes from rat brain or CHO cells stably expressing
receptors. -
Validation: Protein concentration must be normalized (e.g., Bradford assay) to 1-2 mg/mL.
-
Critical Step: Include a protease inhibitor cocktail (PMSF, Aprotinin) to prevent ligand degradation, especially for peptide ligands like [Dmt¹]DALDA.
Protocol B: Competitive Radioligand Binding Assay
-
Principle: Measure displacement of a receptor-specific radioligand by the Dmt-ligand.
-
Radioligands:
-
(MOR):
(Agonist) -
(DOR):
(Agonist) or (Antagonist) -
(KOR):
[4]
-
(MOR):
Step-by-Step Workflow:
-
Incubation: Mix 200 µL membrane suspension + 25 µL radioligand (
concentration) + 25 µL Dmt-ligand (concentration range to M). -
Buffer System: 50 mM Tris-HCl (pH 7.4). Note: For agonist binding, add 3 mM
to promote high-affinity G-protein coupled state. -
Equilibrium: Incubate at 25°C for 60-90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
Diagram 2: Competitive Binding Assay Workflow
Caption: Step-by-step workflow for determining Ki values via competitive radioligand displacement.
Functional Signaling Pathways
Binding affinity (
-
[Dmt¹]DALDA: Acts as a full agonist, recruiting
proteins to inhibit cAMP production. -
Dmt-Tic-OH: Acts as an inverse agonist, stabilizing the receptor in an inactive state and preventing constitutive activity.
Diagram 3: G-Protein Signaling vs. Arrestin Recruitment
Caption: Functional signaling divergence between Dmt-based Mu agonists and Delta antagonists.
References
-
Schiller, P. W., et al. (2000).[3] "Synthesis and in vitro opioid activity profiles of DALDA analogues." European Journal of Medicinal Chemistry.
-
Lazarus, L. H., et al. (2001). "Dmt-Tic analogues: A new class of potent and selective delta-opioid receptor antagonists."[5] Journal of Medicinal Chemistry.
-
Szeto, H. H. (2006). "Mitochondria-targeted peptide antioxidants." The AAPS Journal.
-
Balboni, G., et al. (2002). "Effect of the N-terminus methylation on the opioid activity of Dmt-Tic pharmacophore." Bioorganic & Medicinal Chemistry.
-
Beresowska, I., et al. (2000).[3] "Novel Dmt-Tic dipeptide analogues as selective delta-opioid receptor antagonists." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document: Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. (CHEMBL11301... - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dimethyltyrosine-Tetrahydroisoquinoline Peptidomimetics with Aromatic Tetrahydroisoquinoline Substitutions Show In Vitro Kappa and Mu Opioid Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Dmt-Tic dipeptide analogues as selective delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl alpha,3-dimethyltyrosinate
Executive Summary & Chemical Profile
Methyl alpha,3-dimethyltyrosinate (often supplied as the hydrochloride salt, DL-
However, this same structural complexity presents specific handling challenges. As a hydrochloride salt of an amino ester, it is prone to hydrolysis and hygroscopicity, and it poses distinct irritation hazards to mucous membranes. This guide moves beyond generic safety advice to provide a scientifically grounded, logistical framework for handling this compound in a research setting.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate hydrochloride |
| Common Synonyms | |
| CAS Number | 13265-01-5 (HCl salt); 23365-29-9 (Generic/Base) |
| Molecular Formula | |
| Physical State | White to off-white crystalline powder |
| Primary Hazard | Irritant (Skin, Eye, Respiratory), Acute Toxicity (Oral) |
Hazard Assessment & Risk Logic
Effective safety protocols rely on understanding the mechanism of harm. For Methyl alpha,3-dimethyltyrosinate, the risks are threefold:
-
Protonation & Acidity: As a hydrochloride salt, moisture contact (sweat, mucous membranes) releases hydrochloric acid equivalents, causing immediate irritation or chemical burns upon prolonged contact.
-
Bioactivity: As a tyrosine analog, systemic absorption may interfere with catecholamine synthesis pathways, although acute toxicity is primarily driven by local tissue irritation.
-
Physical Form: The fine crystalline nature allows for easy aerosolization during weighing, creating a high risk of inhalation exposure.
GHS Classification (Inferred from Analogs)
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Hand Protection: The "Double-Donning" Protocol
Rationale: Amino acid esters can permeate standard latex. Nitrile provides superior chemical resistance, but pinhole defects are a risk with crystalline solids.
-
Primary Layer: Nitrile Examination Gloves (4 mil minimum).
-
Secondary Layer (High Risk): If handling solutions in DMSO or Methanol, wear extended-cuff nitrile gloves (8 mil) over the primary layer. DMSO enhances skin permeability, potentially carrying the solute into the bloodstream.
-
Validation: Perform a "breath test" (inflate glove) before donning to check for pinholes.
Respiratory Protection: Source Control First
Rationale: The primary route of exposure is inhalation of dust.
-
Standard Operation: All weighing and transfer must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood: If a hood is unavailable (not recommended), a P95 or N95 particulate respirator is the absolute minimum requirement. For spill cleanup, use a half-face respirator with P100 cartridges.
Eye & Body Protection
-
Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses because they seal against airborne dust and splashes.
-
Body: 100% Cotton Lab Coat (buttoned to collar). Synthetic blends can melt if a fire occurs (flammable solvents are often used in downstream coupling).
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Environmental Check: Verify fume hood flow. Clear the sash area of clutter to prevent turbulence.
-
Static Control: Use an antistatic gun or ionizer bar near the balance. Amino acid esters are static-prone; "flying" powder is a major contamination vector.
-
Weighing:
-
Place a tared scintillation vial inside the balance.
-
Transfer solid using a micro-spatula. Never pour directly from the stock bottle.
-
Cap the vial before removing it from the balance enclosure.
-
Phase 2: Solubilization
-
Solvent Choice: Soluble in Water, Methanol, and DMSO.
-
Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly.
-
Reaction Setup: If using for peptide coupling (e.g., with HATU/DIEA), add the base (DIEA) last to prevent premature hydrolysis of the methyl ester.
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated paper towels and gloves in "Hazardous Solid Waste" (often yellow bags).
-
Liquid Waste: Solutions must go into Halogenated Organic Waste streams due to the chloride counter-ion.
-
Container Rinse: Triple-rinse empty stock bottles with methanol before discarding glass.
Emergency Response Logic
In the event of exposure or release, immediate action minimizes injury.
Spill Response Workflow (DOT Diagram)
Figure 1: Decision logic for responding to Methyl alpha,3-dimethyltyrosinate spills. Note the critical step of dampening powder to prevent aerosolization.
First Aid Measures
| Exposure Route | Immediate Action | Medical Follow-up |
| Inhalation | Move to fresh air immediately.[2] Sit upright. | Seek medical attention if cough persists (HCl irritation). |
| Skin Contact | Brush off dry powder then wash with soap/water for 15 min. | Monitor for redness/dermatitis. |
| Eye Contact | Flush with eyewash station for 15 min. Hold eyelids open. | Mandatory ophthalmology consult (pH burn risk). |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Contact Poison Control immediately. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13645069 (Methyl alpha,3-dimethyltyrosinate). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
World Health Organization (WHO). Laboratory Biosafety Manual, 4th Edition - Chemical Safety. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
